(3-(Hydroxymethyl)thiophen-2-yl)boronic acid
Description
Properties
IUPAC Name |
[3-(hydroxymethyl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,7-9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUVNOIORZPHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453349 | |
| Record name | [3-(Hydroxymethyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222840-73-5 | |
| Record name | [3-(Hydroxymethyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(Hydroxymethyl)thiophen-2-yl)boronic acid (CAS 222840-73-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Hydroxymethyl)thiophen-2-yl)boronic acid is a specialized organic compound that holds significant promise in the realms of medicinal chemistry and materials science. As a derivative of thiophene, a heterocyclic aromatic compound, and featuring a boronic acid functional group, it serves as a versatile building block in organic synthesis. Its structure is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its utility in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 222840-73-5 | [Chemical Supplier Catalogs] |
| Molecular Formula | C₅H₇BO₃S | [1][2][3][4] |
| Molecular Weight | 157.98 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | [General knowledge] |
| Purity | Typically ≥95% | [2][3] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended storage at 2-8°C. | [Chemical Supplier Catalogs] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | [General knowledge] |
Synthesis and Reactions
Synthesis of this compound
A plausible synthetic route to this compound involves the protection of the hydroxyl group of a suitable thiophene precursor, followed by a lithium-halogen exchange and subsequent reaction with a borate ester. The final step involves the deprotection of the hydroxyl group.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Protection of the Hydroxyl Group
-
To a solution of (3-(bromomethyl)thiophen-2-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add a suitable protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents), and imidazole (1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.
Step 2: Borylation
-
Dissolve the protected thiophene derivative (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at this temperature.
-
Add triisopropyl borate (1.2 equivalents) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Step 3: Deprotection and Isolation
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
References
An In-Depth Technical Guide to the Synthesis of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document details a robust synthetic pathway, including experimental protocols and expected quantitative data, to facilitate its preparation in a laboratory setting.
Introduction
This compound is a bifunctional molecule incorporating a thiophene ring, a hydroxymethyl group, and a boronic acid moiety. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and functional materials. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates. The hydroxymethyl group offers a site for further chemical modification, allowing for the introduction of diverse functionalities.
This guide outlines a common and effective synthetic strategy for the preparation of this compound, proceeding through the protection of the hydroxymethyl group, followed by a lithium-halogen exchange, borylation, and subsequent deprotection.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a multi-step process. The general workflow involves the protection of the reactive hydroxymethyl group of a suitable starting material, followed by the introduction of the boronic acid functionality at the 2-position of the thiophene ring, and concluding with the removal of the protecting group.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Protection of 2-Bromo-3-(hydroxymethyl)thiophene
Objective: To protect the hydroxyl group of the starting material to prevent interference in the subsequent lithiation step.
Protocol:
-
To a solution of 2-bromo-3-(hydroxymethyl)thiophene (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-3-((tert-butyldimethylsilyloxy)methyl)thiophene.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-Bromo-3-(hydroxymethyl)thiophene | 1.0 | 193.06 |
| Imidazole | 1.5 | 68.08 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1.2 | 150.72 |
| Dichloromethane (DCM) | - | 84.93 |
Table 1: Reagents for the protection step.
Lithiation and Borylation
Objective: To introduce the boronic acid functionality at the 2-position of the thiophene ring.
Protocol:
-
Dissolve the protected intermediate, 2-bromo-3-((tert-butyldimethylsilyloxy)methyl)thiophene (1.0 eq), in anhydrous tetrahydrofuran (THF) (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq, typically a 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the protected boronic ester, which is often used in the next step without further purification.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-Bromo-3-((tert-butyldimethylsilyloxy)methyl)thiophene | 1.0 | 307.33 |
| n-Butyllithium (n-BuLi) | 1.1 | 64.06 |
| Triisopropyl borate | 1.5 | 188.08 |
| Tetrahydrofuran (THF) | - | 72.11 |
Table 2: Reagents for the lithiation and borylation step.
Deprotection and Isolation
Objective: To remove the silyl protecting group and hydrolyze the boronic ester to yield the final product.
Protocol:
-
Dissolve the crude protected boronic ester from the previous step in THF (0.2 M).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.5 eq, typically a 1.0 M solution in THF).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add a mixture of diethyl ether and water.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on a specialized silica gel for boronic acids.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| Crude Protected Boronic Ester | 1.0 | - |
| Tetrabutylammonium fluoride (TBAF) | 1.5 | 261.46 |
| Tetrahydrofuran (THF) | - | 72.11 |
Table 3: Reagents for the deprotection step.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Expected Yield (%) |
| Protection | 2-Bromo-3-((tert-butyldimethylsilyloxy)methyl)thiophene | 2-Bromo-3-(hydroxymethyl)thiophene | 85-95 |
| Lithiation and Borylation | Crude Protected Boronic Ester | 2-Bromo-3-((tert-butyldimethylsilyloxy)methyl)thiophene | 70-85 |
| Deprotection and Isolation | This compound | Crude Protected Boronic Ester | 75-90 |
Table 4: Summary of expected yields.
Logical Relationship of Synthetic Steps
The synthesis follows a logical progression where a reactive functional group is temporarily masked to allow for a specific chemical transformation on another part of the molecule. The final step unmasks the original functionality to yield the desired product.
Caption: Logical flow of the synthetic strategy.
Conclusion
The synthesis of this compound presented in this guide is a reliable and scalable method. Careful control of reaction conditions, particularly temperature during the lithiation step, is crucial for achieving high yields and purity. This versatile building block holds significant potential for the development of novel compounds in the pharmaceutical and materials science industries. Researchers and scientists can utilize the detailed protocols and data provided herein to efficiently produce this valuable chemical intermediate.
An In-depth Technical Guide to (3-(Hydroxymethyl)thiophen-2-yl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(3-(Hydroxymethyl)thiophen-2-yl)boronic acid is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a thiophene ring with a boronic acid and a hydroxymethyl group, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its role in contemporary drug discovery.
Core Physical and Chemical Properties
While specific experimental values for some properties of this compound are not widely reported in publicly available literature, the fundamental properties are summarized below. It is recommended that users verify these properties through analytical testing for their specific batches.
| Property | Value | Source |
| CAS Number | 222840-73-5 | [1][2][3][4][5][6] |
| Molecular Formula | C5H7BO3S | [1][2][3][4][5][6] |
| Molecular Weight | 157.98 g/mol | [1][2][3][4][5][6] |
| Appearance | White to light yellow crystalline powder or solid | [2][7] |
| Purity | Typically available in ≥95% or ≥98% purity | [1][3] |
| Storage Conditions | Store in a cool, dry, dark place. For long-term storage, -20°C is recommended.[6] |
Note on Stability and Handling: Boronic acids, in general, are susceptible to dehydration, which can lead to the formation of cyclic anhydrides (boroxines). It is crucial to store this compound under anhydrous conditions to maintain its integrity.[6] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound.
Synthesis and Purification
A plausible synthetic workflow is outlined below:
Caption: A plausible synthetic route to the target compound.
Experimental Protocol: General Synthesis of a Thienylboronic Acid
The following is a generalized protocol for the synthesis of a thienylboronic acid, which can be adapted for the synthesis of this compound, likely starting from 2-bromo-3-(hydroxymethyl)thiophene.
Materials:
-
2-Bromo-3-(hydroxymethyl)thiophene (or a protected derivative)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Lithiation: Dissolve the starting bromo-thiophene derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C. Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the low temperature. Stir the reaction mixture at -78°C for 1-2 hours.
-
Borylation: To the freshly prepared lithiated species, add triisopropyl borate dropwise at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl. Stir vigorously for 1-2 hours.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture of organic solvents) or by column chromatography on silica gel.[8][9] A common purification technique for boronic acids involves forming a salt by treatment with a base, followed by extraction to remove non-acidic impurities, and then re-acidification to precipitate the pure boronic acid.[10]
Spectroscopic Characterization
While specific ¹H and ¹³C NMR spectra for this compound were not found in the provided search results, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Thiophene protons: Two doublets in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring.
-
Hydroxymethyl protons: A singlet or a triplet (if coupled to the hydroxyl proton) for the -CH₂- group, likely between 4.5 and 5.0 ppm. The hydroxyl proton itself would appear as a broad singlet.
-
Boronic acid protons: A broad singlet for the -B(OH)₂ protons, which is often exchangeable with D₂O.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Thiophene carbons: Four signals in the aromatic region (approximately 120-150 ppm), with the carbon attached to the boron atom being broader and having a lower intensity.
-
Hydroxymethyl carbon: A signal for the -CH₂- group, likely in the range of 55-65 ppm.
Reactivity and Applications in Organic Synthesis
This compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of a wide array of complex organic molecules.
Caption: Key components of the Suzuki-Miyaura coupling.
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water, or DMF)
Procedure:
-
To a reaction vessel, add this compound (typically 1.1-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (often 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Role in Drug Discovery and Medicinal Chemistry
Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres for phenyl rings, often leading to improved pharmacokinetic and pharmacodynamic properties.[11][12] Boronic acids themselves are a class of compounds with significant therapeutic potential, most notably as enzyme inhibitors.[13]
The combination of these two moieties in this compound makes it a valuable precursor for the synthesis of compounds targeting various biological pathways. Thiophene derivatives have been investigated as inhibitors of a number of kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[1][13][14][15]
Caption: Inhibition of a kinase cascade by a thiophene derivative.
Derivatives synthesized from this compound could potentially inhibit various kinases by competing with ATP for the active site, thereby blocking downstream signaling and eliciting a therapeutic effect, such as inducing apoptosis in cancer cells.[14] The hydroxymethyl group offers an additional site for modification, allowing for the fine-tuning of solubility, binding affinity, and other pharmacological properties.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound 95% | CAS: 222840-73-5 | AChemBlock [achemblock.com]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. mdpi.com [mdpi.com]
- 5. chembk.com [chembk.com]
- 6. 3-HYDROXYMETHYLTHIOPHENE-2-BORONIC ACID | 222840-73-5 [amp.chemicalbook.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
(3-(Hydroxymethyl)thiophen-2-yl)boronic acid molecular weight and formula
This document provides the core physicochemical properties of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The fundamental molecular characteristics of this compound have been determined and are summarized below.
| Property | Value |
| Molecular Formula | C5H7BO3S[1][2][3] |
| Molecular Weight | 157.98 g/mol [1][2][3] |
| IUPAC Name | This compound[2] |
| CAS Number | 222840-73-5[1][2][3] |
Structural Information
To facilitate a deeper understanding of its chemical nature, the structural representation of this compound is provided.
Caption: 2D structure of this compound.
References
Technical Guide: Spectroscopic Analysis of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid. While a literature search did not yield specific, publicly available experimental ¹H and ¹³C NMR data for this compound, this document outlines a detailed protocol for acquiring such data and presents predicted spectral data based on established principles of NMR spectroscopy. This guide is intended to serve as a valuable resource for the characterization of this and structurally related compounds in research and development settings.
Data Presentation
Due to the absence of experimentally verified and published ¹H and ¹³C NMR data for this compound in the surveyed literature, the following tables provide predicted chemical shifts. These predictions are based on the analysis of structurally similar thiophene derivatives and general substituent effects in NMR spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 7.10 - 7.30 | Doublet | 4.0 - 6.0 |
| H5 | 7.40 - 7.60 | Doublet | 4.0 - 6.0 |
| -CH₂OH | 4.60 - 4.80 | Singlet | - |
| -CH₂OH | Variable (broad) | Singlet | - |
| -B(OH | |||
| )₂ | Variable (broad) | Singlet | - |
Note: The chemical shifts of protons attached to oxygen (-OH) are highly dependent on solvent, concentration, and temperature, and they often appear as broad singlets.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 130 - 135 (broad) |
| C3 | 145 - 150 |
| C4 | 128 - 132 |
| C5 | 125 - 129 |
| -C H₂OH | 60 - 65 |
Note: The carbon atom directly attached to the boron (C2) may exhibit a broad signal or be unobserved due to quadrupolar relaxation induced by the boron nucleus.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for arylboronic acids. The following section details a general methodology for the ¹H and ¹³C NMR analysis of this compound.
1. Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity, as impurities can complicate spectral interpretation.
-
Solvent Selection: Deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ are recommended. DMSO-d₆ is often preferred for boronic acids as it can help to break up oligomeric species (boroxines) that can form through dehydration and lead to broad signals. Methanol-d₄ can also be effective but will result in the exchange of the B(OH)₂ and CH₂OH protons with the solvent's deuterium, causing these signals to disappear from the ¹H NMR spectrum.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Procedure:
-
Accurately weigh the desired amount of the boronic acid into a clean, dry NMR tube.
-
Add the appropriate volume of the chosen deuterated solvent.
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette into a fresh NMR tube.
-
2. NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended to achieve good signal dispersion.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is generally used.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.
-
Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between scans is recommended.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment is standard.
-
Spectral Width: A spectral width of approximately 200-220 ppm is appropriate.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted to the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum should be carefully phased and a baseline correction applied to ensure accurate integration and peak picking.
-
Referencing: Chemical shifts are typically referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Mandatory Visualization
The following diagram illustrates the general workflow for NMR spectroscopic analysis, from sample preparation to the final structural elucidation.
Caption: General workflow for NMR analysis.
Unveiling the Structural Landscape of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, the experimental crystal structure of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid has not been reported in publicly accessible databases. This guide, therefore, presents a comprehensive overview based on established chemical principles, data from analogous compounds, and predicted structural features. The experimental protocols and data tables are provided as representative examples for the characterization of such a molecule.
Introduction
This compound is a bifunctional molecule of interest in medicinal chemistry and materials science. The presence of a boronic acid moiety on a thiophene scaffold, further functionalized with a hydroxymethyl group, offers multiple avenues for chemical modification and interaction. Boronic acids are well-established as key building blocks in Suzuki-Miyaura cross-coupling reactions and are known to interact with diols, including those found in biological systems. The thiophene ring is a common heterocycle in pharmaceuticals, contributing to their metabolic stability and biological activity. This document provides a theoretical exploration of its structural and chemical properties in the absence of experimental crystallographic data.
Predicted Molecular and Spectroscopic Data
While a definitive crystal structure is unavailable, we can predict key molecular and spectroscopic parameters based on known values for similar compounds. These predictions are crucial for the initial characterization and quality control of synthesized this compound.
Table 1: Predicted Molecular and Spectroscopic Data
| Parameter | Predicted Value |
| Molecular Formula | C₅H₇BO₃S |
| Molecular Weight | 157.98 g/mol |
| ¹H NMR (in DMSO-d₆) | δ (ppm): ~7.6-7.8 (d, 1H, thiophene-H), ~7.0-7.2 (d, 1H, thiophene-H), ~4.5 (s, 2H, -CH₂-), ~5.0-6.0 (br s, 1H, -OH), ~8.0 (s, 2H, -B(OH)₂) |
| ¹³C NMR (in DMSO-d₆) | δ (ppm): ~140-145 (C-B), ~135-140 (C-S), ~125-130 (thiophene CH), ~120-125 (thiophene CH), ~60-65 (-CH₂OH) |
| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3600-3200 (O-H stretch, broad), ~3100 (C-H stretch, aromatic), ~2900 (C-H stretch, aliphatic), ~1350 (B-O stretch), ~1020 (C-O stretch) |
| Mass Spectrometry | [M-H]⁻: 156.01, [M+Na]⁺: 181.00 |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound can be envisioned starting from 3-bromothiophene-2-carbaldehyde. This approach involves the protection of the aldehyde, followed by a metal-halogen exchange and subsequent borylation.
Proposed Synthesis Workflow
Stability and Storage Conditions for (3-(Hydroxymethyl)thiophen-2-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-(hydroxymethyl)thiophen-2-yl)boronic acid. The information presented herein is crucial for ensuring the integrity and reactivity of this compound in research and development settings. While specific quantitative stability data for this particular boronic acid is limited in publicly available literature, this guide synthesizes general knowledge of boronic acid stability, information from supplier safety data sheets (SDS), and outlines best practices for its handling and storage.
Core Concepts in Boronic Acid Stability
Boronic acids are a class of organoboron compounds that are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, they are known to be susceptible to several degradation pathways that can impact their purity and reactivity over time. Understanding these pathways is essential for maintaining the quality of this compound.
Key Degradation Pathways:
-
Oxidation: The carbon-boron bond is susceptible to oxidation, which can convert the boronic acid to the corresponding alcohol (in this case, 2-hydroxy-3-(hydroxymethyl)thiophene) and boric acid. This process can be accelerated by the presence of oxidizing agents and exposure to air.
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved by a proton source, typically water or acid, resulting in the replacement of the boronic acid group with a hydrogen atom. For this compound, this would lead to the formation of 3-(hydroxymethyl)thiophene. The rate of protodeboronation is often influenced by pH.
-
Anhydride Formation (Trimerization): Boronic acids can undergo dehydration to form cyclic anhydrides, most commonly a trimeric boroxine. This is a reversible process, and the boronic acid can often be regenerated by the addition of water. However, the formation of anhydrides can affect the solubility and reactivity of the compound.
The presence of the thiophene ring, a heteroaromatic system, can influence the stability of the boronic acid group. 2-Heterocyclic boronic acids are often reported to be less stable than their aryl counterparts.
Recommended Storage and Handling Conditions
To mitigate degradation and ensure the longevity of this compound, it is imperative to adhere to proper storage and handling protocols. The following recommendations are based on information from various chemical suppliers.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at temperatures below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.[1][2] | Low temperatures slow down the rates of chemical degradation reactions, including oxidation and protodeboronation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with oxygen and moisture from the air, thereby reducing the risk of oxidation and hydrolysis. |
| Moisture | Keep in a tightly sealed container in a dry place. | Prevents hydrolysis of the boronic acid and the formation of boroxines. |
| Light | Store in a dark place.[1] | Protects the compound from potential light-induced degradation. |
Handling Precautions:
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
When not in use, ensure the container is tightly sealed to prevent exposure to air and moisture.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of experiments can be designed. The following are generalized protocols that can be adapted for this specific compound.
3.1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is designed to separate the intact boronic acid from its potential degradation products, allowing for the quantification of its purity over time.
-
Objective: To quantify the degradation of this compound under various stress conditions (e.g., elevated temperature, different pH levels, exposure to light and oxidizing agents).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The aqueous phase can be buffered to investigate pH-dependent stability.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Aliquot the stock solution into several vials.
-
Subject the vials to different stress conditions (e.g., 40°C, 60°C, acidic pH, basic pH, exposure to UV light, addition of a mild oxidizing agent like hydrogen peroxide).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
-
Analyze the samples by HPLC to determine the percentage of the remaining parent compound and the formation of any degradation products.
-
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Monitoring
¹H NMR spectroscopy can be a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of the boronic acid in solution.
-
Objective: To identify the structures of degradation products and monitor the disappearance of the parent compound's signals.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄).
-
Procedure:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).
-
Subject the NMR tube to the desired stress condition (e.g., heat, addition of D₂O, or a catalytic amount of acid or base).
-
Acquire subsequent ¹H NMR spectra at regular intervals.
-
Analyze the spectra to identify new peaks corresponding to degradation products and integrate the signals to monitor the relative decrease of the starting material.
-
Visualizing the Stability Assessment Workflow
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is a critical factor that influences its efficacy in synthetic applications. While this compound, like many other heterocyclic boronic acids, is susceptible to degradation, its shelf-life can be significantly extended by adhering to strict storage and handling protocols. The primary recommendations are to store the compound at low temperatures (ideally ≤ -20°C), under an inert atmosphere, and protected from light and moisture. For researchers and drug development professionals, conducting in-house stability studies using methods such as HPLC and NMR is advisable to establish a comprehensive stability profile under specific laboratory conditions. This proactive approach will ensure the reliability of experimental results and the overall success of research endeavors involving this versatile reagent.
References
A Technical Guide to (3-(Hydroxymethyl)thiophen-2-yl)boronic acid: Commercial Availability, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Hydroxymethyl)thiophen-2-yl)boronic acid is a valuable heterocyclic building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a representative experimental protocol for the use of this compound.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of commercial chemical suppliers. The compound is typically offered in research-grade purities, suitable for a range of synthetic applications.
Table 1: Commercial Supplier Information
| Supplier | Catalog Number | Purity |
| AOBChem | 14717 | 95% |
| CyclicPharma | SL10911 | >98%[1] |
| AChemBlock | Q66751 | 95%[2] |
| Ark Pharm | P000495579 | 95+% |
| American Custom Chemicals Corporation | BOR0005750 | 95.00% |
Table 2: Physicochemical and Safety Data
| Property | Value | Reference |
| CAS Number | 222840-73-5 | [1][2] |
| Molecular Formula | C5H7BO3S | [1][2] |
| Molecular Weight | 157.98 g/mol | [1][2] |
| Appearance | White to off-white solid | General Supplier Information |
| Purity | ≥95% | [2][3] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended storage at 2-8°C or under inert atmosphere for long-term stability. | General Supplier Information |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Generic Boronic Acid SDS |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Generic Boronic Acid SDS |
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The primary application of this compound in synthetic chemistry is as a coupling partner in Suzuki-Miyaura reactions to introduce the 3-(hydroxymethyl)thiophen-2-yl moiety into various organic scaffolds. The following is a representative experimental protocol for the coupling of this compound with an aryl bromide. Researchers should note that reaction conditions may require optimization based on the specific substrate.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Subsequently, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura coupling reaction from a conceptual and mechanistic perspective.
Conclusion
This compound serves as a versatile and commercially accessible reagent for the synthesis of complex thiophene-containing molecules. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for researchers in drug discovery and materials science. The information and representative protocol provided in this guide are intended to facilitate its effective use in the laboratory. As with all chemical reagents, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and desired outcomes.
References
The Intricacies of Reactivity: A Technical Guide to Substituted Thiophene Boronic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Thiophene rings are a cornerstone in medicinal chemistry, valued for their ability to modulate the physicochemical and pharmacological properties of drug candidates. As bioisosteres of phenyl rings, they can enhance metabolic stability and pharmacokinetic profiles. Thiophene boronic acids are pivotal building blocks for incorporating this crucial moiety, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This technical guide delves into the reactivity of substituted thiophene boronic acids, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to empower researchers in the synthesis of novel therapeutics.
Understanding Reactivity: The Influence of Substituents and Isomerism
The reactivity of thiophene boronic acids in Suzuki-Miyaura cross-coupling is significantly influenced by the electronic nature and position of substituents on the thiophene ring, as well as the position of the boronic acid group itself (2- vs. 3-position). These factors primarily affect the transmetalation step of the catalytic cycle.
Electronic Effects: Generally, electron-donating groups on the thiophene ring can enhance the nucleophilicity of the organic group being transferred from boron to the palladium center, potentially increasing the reaction rate. Conversely, electron-withdrawing groups can have a more complex influence, sometimes leading to slower reactions, though this can often be overcome by careful optimization of reaction conditions.
Positional Isomerism: The 2-position of the thiophene ring is typically more electron-deficient than the 3-position, which can influence the rate of oxidative addition when the thiophene moiety is the halide partner. In the context of boronic acids, the stability and reactivity of 2- and 3-thienylboronic acids can differ, impacting reaction outcomes. For instance, 2-thiopheneboronic acid can be more susceptible to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.
Quantitative Reactivity Data
The following tables summarize yields from various studies on the Suzuki-Miyaura coupling of substituted thiophene boronic acids with different aryl halides. It is important to note that reaction conditions can vary between studies, impacting direct comparability.
Table 1: Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid and its Derivatives with Various Aryl Halides
| Entry | Thiophene Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 2-Thiopheneboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 89 |
| 2 | 2-Thiopheneboronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 82 |
| 3 | 5-Formyl-2-thiopheneboronic acid | 4-Bromoanisole | XPhos Precatalyst | K₃PO₄ | Dioxane/H₂O | High Yield |
| 4 | 5-Chloro-2-thiopheneboronic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | ~75-85 (estimated) |
| 5 | 4-Methyl-2-thiopheneboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 90+ |
Table 2: Suzuki-Miyaura Coupling of 3-Thiopheneboronic Acid with Various Aryl Halides[1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chloroanisole | 3-(4-methoxyphenyl)thiophene | 91 |
| 2 | 4-Chlorotoluene | 3-(4-methylphenyl)thiophene | 93 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)thiophene | 95 |
| 4 | 4-Chlorobenzonitrile | 4-(thiophen-3-yl)benzonitrile | 94 |
| 5 | 2-Chloropyridine | 2-(thiophen-3-yl)pyridine | 85 |
| 6 | 3-Chloropyridine | 3-(thiophen-3-yl)pyridine | 88 |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in the laboratory. Below are representative procedures for the Suzuki-Miyaura coupling of thiophene boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with Aryl Halides[1]
Materials:
-
Aryl halide (1.0 equiv)
-
3-Thienylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene or n-propanol)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (three-necked round-bottomed flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl halide and 3-Thienylboronic acid.
-
Add the palladium catalyst and the organic solvent.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the aqueous base solution to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylthiophene.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Thiophene boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine the aryl halide, thiophene boronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Complexity: Signaling Pathways and Experimental Workflows
The p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of inflammatory responses and is a key target for the development of anti-inflammatory drugs and cancer therapeutics.[2][3] Thiophene-containing compounds have been investigated as inhibitors of this pathway. The following diagram illustrates the core components of the p38 MAPK signaling cascade.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram outlines a typical experimental workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.
Logical Workflow: High-Throughput Screening for Reaction Optimization
High-throughput screening (HTS) is a powerful strategy to rapidly identify optimal reaction conditions by parallelly evaluating numerous variables. This logical workflow illustrates the key stages of an HTS campaign for optimizing the Suzuki-Miyaura coupling of substituted thiophene boronic acids.
References
The Transmetalation Mechanism of Thiophene Boronic Acids in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds in pharmaceutical and materials science. Thiophene-containing biaryls are privileged structures, frequently found in blockbuster drugs and high-performance organic materials.[1][2] However, the use of thiophene boronic acids in these reactions presents unique challenges, primarily concerning the efficiency of the transmetalation step and the competing protodeboronation side reaction.[3][4] This technical guide provides an in-depth analysis of the transmetalation mechanism involving thiophene boronic acids, consolidates quantitative data on reaction outcomes, details relevant experimental protocols, and offers a mechanistic framework to aid in reaction optimization and troubleshooting.
Introduction: The Significance of Thiophene Scaffolds
Thiophene and its derivatives are integral components in a vast array of biologically active molecules and functional materials.[2][5] Their incorporation into molecular frameworks can significantly modulate physicochemical properties such as solubility, metabolic stability, and electronic characteristics. Consequently, the efficient synthesis of thiophene-containing compounds via methods like the Suzuki-Miyaura coupling is of paramount importance to the drug development pipeline and the advancement of materials science.[1][5] The Suzuki-Miyaura reaction's popularity stems from its broad functional group tolerance, mild conditions, and the general stability and low toxicity of organoboron reagents.[6][7] The catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] For thiophene boronic acids, the transmetalation step—the transfer of the thiophenyl group from boron to the palladium catalyst—is often the rate-limiting and most complex stage, dictating the overall success of the coupling.
The Core Mechanism: Transmetalation Pathways
The transmetalation step is not a simple ligand exchange; it is a nuanced process highly dependent on the reaction conditions, particularly the choice of base and solvent. Two primary mechanistic pathways have been proposed and are the subject of extensive debate and study: the "Boronate Pathway" and the "Oxo-Palladium Pathway".[10][11][12]
The Boronate Pathway (Path A)
In this pathway, the base (e.g., OH⁻, OR⁻) first activates the boronic acid to form a more nucleophilic tetracoordinate boronate species ([Ar-B(OH)₃]⁻). This "ate" complex then reacts with the arylpalladium(II) halide complex, LₙPd(Ar')(X), formed after oxidative addition, to transfer the thiophenyl group to the palladium center.[5][13]
The Oxo-Palladium Pathway (Path B)
Alternatively, the base can react with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex, LₙPd(Ar')(OH). This species then undergoes ligand exchange with the neutral thiophene boronic acid, facilitating the transfer of the thiophenyl group.[10][11]
Kinetic studies comparing the two pathways have provided compelling evidence that for reactions conducted with weak bases (like carbonates or phosphates) in aqueous solvent mixtures, the Oxo-Palladium Pathway (Path B) is significantly faster .[10][11] One study demonstrated that the rate of reaction between an arylpalladium hydroxide complex and a boronic acid was approximately 1.4 x 10⁴ times faster than the reaction between the corresponding arylpalladium halide complex and the boronate.[11]
Below is a diagram illustrating the divergence of these two key transmetalation pathways within the overall Suzuki-Miyaura catalytic cycle.
The Thiophene Challenge: Protodeboronation
The most significant competing side reaction in the Suzuki-Miyaura coupling of thiophene boronic acids is protodeboronation , the cleavage of the C-B bond by a proton source (like water) to yield thiophene.[3][4] Thienylboronic acids are particularly prone to this degradation, especially under the basic, aqueous conditions and elevated temperatures often required for coupling.[3][14]
Several factors accelerate protodeboronation:
-
High pH: The reaction is often fastest at pH > 10, creating a direct conflict with the basic conditions needed for transmetalation.[3]
-
Elevated Temperatures: Higher temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[3]
-
Aqueous Media: Water is a necessary proton source for the reaction.[3]
-
Catalyst System: Certain palladium-phosphine catalysts can inadvertently promote this side reaction.[3]
The competition between the rate of transmetalation (k_TM_) and the rate of protodeboronation (k_PDB_) is the critical determinant of the final product yield. For a successful reaction, k_TM_ must be significantly greater than k_PDB_.
Quantitative Data on Reaction Performance
The choice of reaction parameters is critical for maximizing the yield of the desired coupled product while minimizing protodeboronation. The following tables summarize quantitative data from various studies, comparing the effects of different bases and the reactivity of different thiophene boronic acid isomers.
Table 1: Comparative Yields with Different Bases
The selection of a base is crucial. While stronger bases can accelerate transmetalation, they can also dramatically increase the rate of protodeboronation. A careful balance is required.
| Thiophene Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 72 | [15] |
| 3-Thiopheneboronic acid | 4-Bromoaniline | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL (aq.) | 96 | [16][17] |
| 2-Thiopheneboronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | ~70-80 | [14] |
| (5-formylthiophen-2-yl)boronic acid | 4-Bromoanisole | XPhos Pd G4 | K₃PO₄ | Dioxane | >95 (conversion) | [18] |
| 2,5-Thiophenebis(boronic acid pinacol ester) | 4,7-Dibromo-2,1,3-benzothiadiazole | Pd(OAc)₂ / P(o-tol)₃ | Na₂CO₃ (aq.) | Toluene | High | [8] |
Note: Yields are highly dependent on the specific substrates, temperature, and reaction time. This table is for comparative illustration.
Table 2: Reactivity and Stability of Thiophene Boronic Acids
The position of the boronic acid group on the thiophene ring and the presence of other substituents influence both reactivity in the Suzuki-Miyaura coupling and stability towards protodeboronation. Generally, electron-rich boronic acids transmetalate faster.[8][19] However, heteroaryl boronic acids like 2-thienylboronic acid can be unstable.
| Boronic Acid Species | Observation | Conditions | Reference |
| 2-Thiopheneboronic acid | Prone to protodeboronation and dimerization side-products. | Standard Suzuki conditions | [14] |
| 3-Thiopheneboronic acid | Generally more stable and less prone to side reactions than the 2-isomer. | Standard Suzuki conditions | [20] |
| 5-Thiazolylboronic acid | Rapid protodeboronation (t_½_ ≈ 25-50 sec). | pH 7, 70 °C | [17] |
| 3-Furanboronic acid | Successfully coupled with various heteroaryl chlorides. | Pd(OAc)₂/Buchwald ligand, K₃PO₄ | [20] |
| 2-Pyridylboronic acid | Notoriously unstable; often requires use as a trifluoroborate salt or MIDA ester. | Standard Suzuki conditions | [14] |
Experimental Protocols
Reproducibility in catalysis requires meticulous experimental execution. Below are detailed protocols for a general Suzuki-Miyaura coupling reaction with a thiophene boronic acid and for monitoring reaction kinetics.
Protocol for General Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the coupling of an aryl bromide with 3-thienylboronic acid.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
3-Thienylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane, 5 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 3-thienylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[18][21]
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[21]
Protocol for In-Situ Kinetic Monitoring by NMR
Understanding the reaction rate is crucial for mechanistic studies and optimization. This protocol outlines a general procedure for monitoring reaction kinetics using NMR spectroscopy.
Materials & Equipment:
-
Reactants and catalyst system as described in 5.1.
-
Deuterated solvent (e.g., Dioxane-d₈).
-
Internal standard (e.g., biphenyl, mesitylene).
-
NMR spectrometer with temperature control.
-
NMR tubes with septa.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the aryl halide and a known amount of the internal standard in the deuterated solvent.
-
Reaction Initiation: In an NMR tube, combine the thiophene boronic acid, base, and palladium catalyst. Seal the tube with a septum.
-
Sample Preparation: At time t=0, inject the stock solution of the aryl halide and internal standard into the NMR tube. Mix thoroughly.
-
Data Acquisition: Immediately place the NMR tube into the pre-heated NMR spectrometer. Acquire spectra (e.g., ¹H or ¹⁹F NMR if applicable) at regular time intervals.[22][23]
-
Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard in each spectrum.
-
Kinetic Plot: Plot the concentration (or relative integration) of the starting material or product versus time. The rate of the reaction can be determined from the slope of this curve, allowing for the calculation of rate constants.[24]
Conclusion and Future Outlook
The transmetalation of thiophene boronic acids in Suzuki-Miyaura catalysis is a delicate interplay between the desired C-C bond formation and the detrimental protodeboronation side reaction. Mechanistic evidence strongly suggests that under typical conditions with weak bases, the oxo-palladium pathway is the dominant route for transmetalation. The inherent instability of many heteroaryl boronic acids, particularly 2-thienylboronic acid, necessitates careful optimization of reaction conditions—including the base, catalyst, ligand, and temperature—to ensure the rate of transmetalation outpaces the rate of protodeboronation.
Future research will likely focus on the development of novel, highly active catalyst systems that operate at lower temperatures, further minimizing protodeboronation. Additionally, advanced in-situ monitoring techniques and computational modeling will continue to refine our understanding of the subtle electronic and steric effects that govern the transmetalation of these important heterocyclic building blocks, enabling more rational and efficient synthetic strategies in drug discovery and materials science.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. boa.unimib.it [boa.unimib.it]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. azom.com [azom.com]
- 23. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 24. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (3-(Hydroxymethyl)thiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (3-(Hydroxymethyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of targeted cancer therapies.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an invaluable tool in modern organic synthesis.
This compound is a valuable reagent for introducing a functionalized thiophene moiety into target molecules. The thiophene ring is a common scaffold in many biologically active compounds, and the hydroxymethyl group provides a handle for further synthetic modifications. One area of significant interest is the synthesis of inhibitors for the Fat Mass and Obesity-Associated Protein (FTO), an N6-methyladenosine (m⁶A) RNA demethylase that has been identified as an oncogenic driver in Acute Myeloid Leukemia (AML).[1][2]
Application in Drug Discovery: Targeting the FTO Pathway in Acute Myeloid Leukemia
Recent research has highlighted the critical role of the FTO enzyme in the proliferation and survival of AML cells.[1][3] FTO is an m⁶A demethylase that removes methyl groups from messenger RNA, thereby influencing gene expression. In certain subtypes of AML, FTO is overexpressed and promotes leukemogenesis by reducing the m⁶A levels in the mRNA transcripts of key oncogenes and tumor suppressors, such as ASB2 and RARA.[1][4] This dysregulation of RNA methylation leads to increased cell proliferation and a block in differentiation.[5]
The development of small molecule inhibitors targeting FTO is a promising therapeutic strategy for AML. The synthesis of such inhibitors often involves the coupling of a heterocyclic core, such as thiophene, with various aryl or heteroaryl fragments. The Suzuki-Miyaura coupling with this compound provides a direct route to constructing the chemical scaffolds necessary for potent and selective FTO inhibition.
Data Presentation
The following table provides a template for summarizing the results of Suzuki-Miyaura coupling reactions with this compound. Due to the substrate-specific nature of this reaction, the conditions and yields will vary depending on the coupling partner. Researchers should use this table to document their findings and for comparison across different substrates and reaction conditions.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | (2-(4-methoxyphenyl)thiophen-3-yl)methanol | [e.g., 85] |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | (2-(4-(trifluoromethyl)phenyl)thiophen-3-yl)methanol | [Fill in] |
| 3 | 2-Bromopyridine | (2-(pyridin-2-yl)thiophen-3-yl)methanol | [Fill in] |
| 4 | 4-Bromobenzonitrile | 4-(3-(hydroxymethyl)thiophen-2-yl)benzonitrile | [Fill in] |
*Note: The yield for Entry 1 is a representative example based on similar reactions and should be experimentally determined.
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction.
Note: This is a general protocol and may require optimization for specific substrates. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide (e.g., 4-Bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reagent Preparation:
-
In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Add the aryl bromide (1.0 equivalent).
-
Add the base (2.0 - 3.0 equivalents).
-
Add the palladium catalyst (0.01 - 0.05 equivalents).
-
-
Reaction Setup:
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified FTO signaling pathway in Acute Myeloid Leukemia.
References
- 1. [Research Progress of m6A Demethylase FTO and Its Inhibitors in Acute Myeloid Leukemia --Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cityofhope.org [cityofhope.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Coupling of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-aryl-3-(hydroxymethyl)thiophenes via palladium-catalyzed cross-coupling reactions involving (3-(hydroxymethyl)thiophen-2-yl)boronic acid. The protocols and data presented are compiled from established methodologies and are intended to serve as a comprehensive guide for the efficient synthesis of this important class of compounds, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The coupling of this compound with various aryl halides provides access to a diverse range of 2-aryl-3-(hydroxymethyl)thiophenes. These compounds are significant structural motifs in numerous biologically active molecules and functional materials. The thiophene core, particularly when substituted, acts as a key pharmacophore and a versatile building block in drug discovery. This document outlines effective palladium catalysts and detailed protocols for successful coupling reactions.
Data Presentation: Palladium-Catalyzed Coupling Reactions
The following tables summarize typical reaction conditions and yields for the synthesis of 2-aryl-3-(hydroxymethyl)thiophenes. While direct Suzuki-Miyaura coupling data for this compound is often embedded in broader synthetic schemes, a highly relevant and efficient alternative, the direct C-H arylation of thiophen-2-ylmethanol, which yields the same products, is presented below. This provides a strong basis for comparison and optimization for specific substrates.
Table 1: Palladium-Catalyzed Direct C-H Arylation of Thiophen-2-ylmethanol with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 150 | 16 | 95 |
| 2 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 150 | 16 | 92 |
| 3 | Methyl 4-bromobenzoate | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 150 | 16 | 88 |
| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 150 | 16 | 85 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 150 | 16 | 82 |
| 6 | 3-Bromopyridine | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 150 | 16 | 78 |
| 7 | 2-Bromothiophene | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 150 | 16 | 75 |
Experimental Protocols
The following are detailed methodologies for the palladium-catalyzed coupling of this compound with aryl halides. Protocol 1 describes a general Suzuki-Miyaura coupling, while Protocol 2 details the direct C-H arylation method.
Protocol 1: General Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol provides a general procedure that may require optimization for specific aryl halides and desired reaction scales.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv; or Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Deionized water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 10 mL) to the flask via syringe. If a biphasic system is desired, a mixture of solvent and water (e.g., Toluene/H₂O 4:1) can be used.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Thiophen-2-ylmethanol with Aryl Bromides
This protocol is adapted from a highly efficient method for the synthesis of 2-aryl-3-(hydroxymethyl)thiophenes.
Materials:
-
Thiophen-2-ylmethanol (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylacetamide (DMA)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (sealed tube or microwave vial)
-
Magnetic stirrer and heating block or microwave reactor
Procedure:
-
Reaction Setup: In a sealable reaction tube or microwave vial, combine thiophen-2-ylmethanol (1.0 mmol), the aryl bromide (1.2 mmol), palladium(II) acetate (0.01 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add N,N-Dimethylacetamide (DMA, 5 mL) to the reaction vessel.
-
Reaction: Seal the tube and place it in a preheated oil bath or heating block at 150 °C. Stir the mixture for 16 hours. Alternatively, the reaction can be performed in a microwave reactor at a suitable temperature and time for optimization.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by flash chromatography on silica gel.
-
Characterization: The purified product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid in Medicinal Chemistry: A Case Study in the Synthesis of Fadraciclib (CYC065)
(3-(Hydroxymethyl)thiophen-2-yl)boronic acid has emerged as a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce a substituted thiophene moiety into target molecules. This versatile reagent has found a significant application in the synthesis of the clinical trial candidate Fadraciclib (CYC065) , a potent inhibitor of cyclin-dependent kinases 2 and 9 (CDK2/9). Fadraciclib is currently under investigation for the treatment of various cancers, including leukemia and solid tumors.
The incorporation of the (3-(hydroxymethyl)thiophen-2-yl) group is crucial for the biological activity of Fadraciclib, contributing to its enhanced potency and selectivity compared to its predecessors. This application note will detail the role of this compound in the synthesis of Fadraciclib, provide experimental protocols for the key Suzuki-Miyaura coupling step, and discuss the mechanism of action and biological activity of the final compound.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a nucleophilic coupling partner in Suzuki-Miyaura reactions. This reaction facilitates the formation of a carbon-carbon bond between the thiophene ring and an aryl or heteroaryl halide, enabling the construction of complex molecular architectures.
In the context of Fadraciclib, this boronic acid is used to introduce the 3-(hydroxymethyl)thiophen-2-yl moiety at the C2 position of a purine scaffold. This specific substitution has been shown to be a key determinant of the drug's potent inhibitory activity against CDK2 and CDK9.
Data Presentation: Biological Activity of Fadraciclib
The biological activity of Fadraciclib, synthesized using this compound, has been extensively characterized. The following table summarizes its inhibitory potency against key cyclin-dependent kinases and its anti-proliferative activity in a cancer cell line.
| Target Kinase | Fadraciclib (CYC065) IC₅₀ (nM) | Seliciclib (Predecessor) IC₅₀ (nM) |
| CDK2/Cyclin E | 5 | ~600 |
| CDK9/Cyclin T1 | 26 | ~400 |
| Cell Line | Fadraciclib (CYC065) GI₅₀ (µM) | Seliciclib (Predecessor) GI₅₀ (µM) |
| HCT116 (Colon Cancer) | 0.7 | ~15 |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.
Experimental Protocols
The synthesis of Fadraciclib involves a key Suzuki-Miyaura cross-coupling reaction. Below are the detailed protocols for the synthesis of the necessary precursor and the final coupling step.
Protocol 1: Synthesis of 2-Chloro-9-isopropyl-6-((pyridin-4-ylmethyl)amino)-9H-purine
This protocol describes the synthesis of the key purine precursor required for the Suzuki coupling.
Materials:
-
2,6-Dichloro-9-isopropyl-9H-purine
-
Pyridin-4-ylmethanamine
-
Triethylamine (TEA)
-
n-Butanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 2,6-dichloro-9-isopropyl-9H-purine (1.0 eq) and pyridin-4-ylmethanamine (1.1 eq) in n-butanol is treated with triethylamine (1.5 eq).
-
The reaction mixture is heated to reflux and stirred for 16 hours.
-
The mixture is allowed to cool to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-chloro-9-isopropyl-6-((pyridin-4-ylmethyl)amino)-9H-purine.
Protocol 2: Suzuki-Miyaura Coupling to Synthesize Fadraciclib Precursor
This protocol details the palladium-catalyzed cross-coupling of the purine precursor with this compound.
Materials:
-
2-Chloro-9-isopropyl-6-((pyridin-4-ylmethyl)amino)-9H-purine (1.0 eq)
-
This compound (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-9-isopropyl-6-((pyridin-4-ylmethyl)amino)-9H-purine in a 4:1 mixture of 1,4-dioxane and water are added this compound, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is heated at 100 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the Fadraciclib precursor.
Mandatory Visualization
Caption: Synthetic workflow for the Fadraciclib precursor.
Signaling Pathway Inhibition by Fadraciclib
Fadraciclib exerts its anti-cancer effects by inhibiting CDK2 and CDK9. Inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcriptional elongation of key pro-survival and oncogenic proteins.
Caption: Fadraciclib's mechanism of action via CDK9 inhibition.
By inhibiting CDK9, Fadraciclib prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is essential for transcriptional elongation. This leads to a decrease in the levels of short-lived and critical pro-survival proteins such as MCL1 and the oncogene MYC, ultimately inducing apoptosis in cancer cells.[1][2] The improved potency of Fadraciclib over its predecessors highlights the successful application of structure-based drug design, where the (3-(hydroxymethyl)thiophen-2-yl) moiety plays a pivotal role.
References
Application Notes and Protocols for the Synthesis of Conjugated Polymers using Thiophene Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated polymers, particularly those incorporating thiophene units, are a cornerstone of modern organic electronics. Their unique optoelectronic properties make them ideal candidates for a wide range of applications, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of these materials, offering a high tolerance for various functional groups and enabling the formation of well-defined polymer architectures. This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers utilizing thiophene boronic acid derivatives via Suzuki polycondensation.
Principle of Synthesis: Suzuki-Miyaura Polycondensation
The synthesis of conjugated polythiophenes and related copolymers via this method involves the palladium-catalyzed cross-coupling of a thiophene boronic acid or boronic ester derivative with an aryl or heteroaryl dihalide. The use of boronic acid derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) esters, offers advantages in terms of stability and ease of handling compared to other organometallic reagents. MIDA esters, in particular, are known to be bench-stable and can help to prevent premature protodeboronation, a common side reaction that can limit polymer chain growth and molecular weight.
The general reaction scheme involves the polymerization of an AA-type monomer (e.g., a thiophene bis(boronic ester)) with a BB-type monomer (an aryl dihalide). The choice of catalyst, ligand, base, and solvent system is crucial for achieving high molecular weight polymers with desirable properties.
Experimental Protocols
This section details generalized yet comprehensive protocols for the synthesis of conjugated polymers using thiophene boronic acid derivatives. These protocols are based on established literature procedures and can be adapted for specific monomer combinations and target polymer characteristics.
Protocol 1: General Suzuki Polycondensation of Thiophene Bis(pinacol boronate) with an Aryl Dibromide
This protocol describes a common method for synthesizing alternating copolymers.
Materials:
-
2,5-Thiophenebis(pinacol boronate) (1.0 equiv)
-
Aryl dibromide (e.g., 9,9-dioctylfluorene-2,7-dibromide) (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand (0.04-0.08 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF) (4.0 equiv)
-
Aliquat 336 (phase transfer catalyst, optional)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, add 2,5-thiophenebis(pinacol boronate), the aryl dibromide, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene or THF). In a separate flask, prepare an aqueous solution of the base (e.g., 2 M K₂CO₃). If using a phase transfer catalyst, add it to the reaction flask.
-
Degassing: Degas the solvent and the base solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Reaction Initiation: Add the degassed base solution to the reaction mixture.
-
Polymerization: Heat the reaction mixture to reflux (typically 85-110 °C) with vigorous stirring. The reaction progress can be monitored by the increasing viscosity of the solution. Polymerization times can range from 12 to 72 hours, depending on the monomers and catalyst system.
-
End-capping: To terminate the polymerization and ensure stable end groups, an end-capping agent can be added. For example, phenylboronic acid can be added to cap any remaining halide end groups, followed by the addition of bromobenzene to cap any remaining boronic ester end groups. Allow the reaction to proceed for another 4-6 hours after the addition of each end-capping agent.
-
Polymer Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol or acetone, with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration.
Protocol 2: Purification of the Conjugated Polymer by Soxhlet Extraction
Purification is a critical step to remove catalyst residues, oligomers, and unreacted monomers, which can significantly impact the polymer's performance in electronic devices.
Materials:
-
Crude polymer
-
Soxhlet extraction apparatus
-
Cellulose extraction thimble
-
Solvents for extraction (e.g., methanol, acetone, hexane, chloroform, or chlorobenzene)
Procedure:
-
Thimble Preparation: Place the crude polymer into a cellulose extraction thimble and place the thimble in the Soxhlet extractor.
-
Sequential Extraction: Perform sequential extractions with solvents of increasing polarity to fractionate the polymer and remove impurities. A typical sequence is:
-
Methanol: To remove inorganic salts and polar oligomers.
-
Acetone: To remove smaller oligomeric species.
-
Hexane: To remove any remaining monomer and low molecular weight oligomers.
-
-
Polymer Extraction: After washing with the non-solvents, extract the desired polymer fraction using a good solvent, such as chloroform or chlorobenzene. This step will dissolve the high molecular weight polymer, leaving behind any insoluble catalyst residues in the thimble.
-
Final Precipitation and Drying: Concentrate the polymer solution obtained from the Soxhlet extraction and re-precipitate it into a non-solvent (e.g., methanol). Collect the purified polymer by filtration and dry it under vacuum at 40-60 °C until a constant weight is achieved.
Data Presentation
The following table summarizes representative quantitative data for various conjugated polymers synthesized using thiophene boronic acid derivatives via Suzuki polycondensation. This data is compiled from various literature sources and is intended to provide a comparative overview.
| Polymer | Comonomer | Catalyst/Ligand | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| PDBT-T2 | 4,7-bis(5-bromo-4-hexylthiophen-2-yl)-5,6-dinitro-2,1,3-benzothiadiazole | Pd₂(dba)₃ / P(o-tol)₃ | 15.8 | 31.6 | 2.0 | 85 | [1] |
| P(NDI2OD-T2) | N,N'-bis(2-octyldodecyl)-naphthalene-1,4,5,8-tetracarboxylic diimide | Pd₂(dba)₃ / P(o-tol)₃ | 35.0 | 70.0 | 2.0 | >90 | [1] |
| Poly(3-hexylthiophene) | - | Pd₂(dba)₃ / SPhos | 18.7 | 42.7 | 2.28 | 94 | [1] |
| Poly(fluorene-alt-thiophene) | 9,9-dioctylfluorene-2,7-dibromide | AmPhos Pd initiator | 10.0-30.0 | - | 1.1-1.3 | - | [2] |
| PTh-Bpin | - | Pd(PPh₃)₄ | 8.9 | 15.1 | 1.7 | 78 | [3] |
| PF8-Th | 9,9-dioctylfluorene-2,7-dibromide | Pd(PPh₃)₄ | 12.3 | 21.0 | 1.7 | 85 | [3] |
Note: Mn (Number-average molecular weight), Mw (Weight-average molecular weight), PDI (Polydispersity Index). The values presented are representative and can vary based on specific reaction conditions.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and purification of conjugated polymers using thiophene boronic acid derivatives.
Caption: Experimental workflow for the synthesis and purification of conjugated polymers.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for (3-(Hydroxymethyl)thiophen-2-yl)boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(3-(Hydroxymethyl)thiophen-2-yl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between the thiophene core and various aryl or heteroaryl halides. The presence of a hydroxymethyl group provides a functional handle for further molecular elaboration, enhancing its appeal in the synthesis of diverse compound libraries.
Key Applications in Drug Discovery and Medicinal Chemistry
Thiophene-containing molecules are prevalent in a wide array of biologically active compounds and approved drugs. The thiophene moiety can act as a bioisostere for a phenyl ring, often improving metabolic stability and pharmacokinetic properties. Molecules synthesized using this compound as a key building block have shown potential in various therapeutic areas:
-
Kinase Inhibitors: The thiophene scaffold can serve as a crucial hinge-binding motif in kinase inhibitors by mimicking the adenine ring of ATP. This interaction can inhibit downstream signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and survival.[1]
-
Anti-inflammatory Agents: Thiophene derivatives have demonstrated potent anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of the inflammatory cascade.
-
Anticancer Agents: The unique structural and electronic properties of thiophene-based compounds make them promising candidates for the development of novel anticancer agents that can induce apoptosis and inhibit tumor growth.[1]
-
Antimicrobial Agents: Various synthetic thiophene derivatives have been shown to possess significant antibacterial and antifungal activities.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its mild reaction conditions and broad functional group tolerance. This compound is an excellent coupling partner in these reactions for the synthesis of 2-aryl-3-(hydroxymethyl)thiophenes.
General Reaction Scheme
References
Application Notes and Protocols for Ligand Selection in Suzuki Reactions of Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1] For researchers working with sulfur-containing heterocycles, particularly substituted thiophenes, this reaction is invaluable for the synthesis of novel materials and pharmaceutical candidates.[2][3] Thiophene-containing biaryls are key structural motifs in a range of applications, from organic electronics to medicinal chemistry.[2][4]
However, the successful Suzuki coupling of substituted thiophenes is not always trivial. The choice of ligand, which coordinates to the palladium catalyst, is a critical parameter that dictates the reaction's success, influencing yield, selectivity, and substrate scope.[5][6] Thiophene substrates can present unique challenges, including catalyst poisoning by the sulfur atom and susceptibility to side reactions, making judicious ligand selection paramount.
These application notes provide a comprehensive guide to ligand selection for the Suzuki-Miyaura coupling of substituted thiophenes. We present a comparative analysis of common ligand classes, detailed experimental protocols, and a logical workflow for choosing the optimal ligand for your specific synthetic challenge.
Ligand Classes and Performance Comparison
The efficacy of a phosphine ligand in Suzuki-Miyaura coupling is governed by its steric and electronic properties.[5] Bulky, electron-rich ligands are known to facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, which is often essential for coupling sterically hindered or electronically challenging substrates.[5][6]
Common Ligand Classes for Thiophene Couplings:
-
Triarylphosphines (e.g., PPh₃): Often used in traditional Suzuki couplings, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a versatile catalyst.[7][8] While effective for many substrates, it may be less efficient for more demanding couplings involving sterically hindered or deactivated thiophenes.
-
Buchwald Ligands (Biaryl Phosphines): This class of bulky, electron-rich monophosphine ligands, such as SPhos and XPhos, has revolutionized Suzuki couplings.[9] They are highly effective for a broad range of substrates, including challenging heteroaryl chlorides and hindered systems, often allowing for reactions at room temperature.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium.[11] They are particularly effective for activating less reactive coupling partners like aryl chlorides and can offer high turnover numbers.[12]
-
Ferrocenyl Phosphines (e.g., dppf): Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) provide good stability to the palladium center and have been successfully employed in the coupling of thiophene derivatives.[13]
Performance Data of Selected Ligands
The following tables summarize the performance of various ligands in the Suzuki coupling of substituted thiophenes. These data provide a comparative snapshot to guide ligand selection.
Table 1: Suzuki Coupling of 2-Bromothiophene Derivatives with Arylboronic Acids
| Thiophene Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-methylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 63 | [2] |
| 2-Bromo-5-(2-ethylhexyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | High (Typical) | [7] |
| 2-Bromothiophene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | High (Typical) | [1] |
| 2-Chlorotoluene | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | RT | 2 | 98 | [5] |
| 2-Bromothiophene | Phenylboronic acid | Pyridine-based Pd(II)-complex | Base | Water | 100 | - | High (Typical) | [14] |
Table 2: Suzuki Coupling of Dibromothiophene Derivatives
| Thiophene Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dibromo-3-methylthiophene (1.1 eq) | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 58 | [2] |
| 2,5-Dibromo-3-methylthiophene (2.2 eq) | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 45 | [2] |
| 2,5-Dibromo-3-hexylthiophene (2.5 eq) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Good | [8] |
| 3,4-Dibromothiophene | 2-Bromophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 12 | 78 | [15] |
| 4,5-Dibromothiophene-2-carboxaldehyde (1.1 eq) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [16] |
Visualizing the Suzuki-Miyaura Reaction
Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Thiophene Boronic Acid Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful Suzuki-Miyaura cross-coupling of thiophene boronic acids. The selection of an appropriate base and solvent system is critical for achieving high yields and purity in these reactions. Thiophene-containing compounds are significant in medicinal chemistry and materials science, making efficient synthetic routes essential.
Core Principles of Base and Solvent Selection
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed reaction between an organoboron compound (e.g., thiophene boronic acid) and an organohalide or triflate. The choice of base and solvent plays a crucial role in the catalytic cycle, influencing reaction rate, yield, and side product formation.
Role of the Base:
-
Activates the boronic acid for transmetalation to the palladium center.[1]
-
Facilitates the regeneration of the active palladium(0) catalyst.
-
Can influence the solubility of other reagents.
Role of the Solvent:
-
Dissolves the reactants, catalyst, and base to enable the reaction.
-
Affects the stability of the catalyst and intermediates.
-
Can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Data Presentation: Base and Solvent Effects on Thiophene Cross-Coupling
The following tables summarize the effects of various bases and solvents on the Suzuki-Miyaura cross-coupling of thiophene boronic acids with different coupling partners. These data are compiled from various literature sources and provide a comparative overview to guide your experimental design.
Table 1: Effect of Different Bases on the Suzuki Coupling of 2-Thiopheneboronic Acid Derivatives
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PyFluor | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 72 | [2] |
| PyFluor | Pd(dppf)Cl₂ (10) | Li₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 12 | <5 | [2] |
| PyFluor | Pd(dppf)Cl₂ (10) | NaF (3) | Dioxane/H₂O (4:1) | 100 | 12 | 37 | [2] |
| PyFluor | Pd(dppf)Cl₂ (10) | KF (3) | Dioxane/H₂O (4:1) | 100 | 12 | 31 | [2] |
| PyFluor | Pd(dppf)Cl₂ (10) | CsF (3) | Dioxane | 100 | 12 | 60 | [2] |
| PyFluor | Pd(dppf)Cl₂ (10) | Na₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 41 | [2] |
| PyFluor | Pd(dppf)Cl₂ (10) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 43 | [2] |
| PyFluor | Pd(dppf)Cl₂ (10) | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 33 | [2] |
| 4-Chlorobenzonitrile | Pd precatalyst (2) | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 0.5 | 94 | [3] |
| 2-Chloropyridine | Pd precatalyst (2) | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 0.5 | 85 | [3] |
Table 2: Solvent Optimization for the Suzuki Coupling of 2-Thiopheneboronic Acid Pinacol Ester with PyFluor
| Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Toluene | 100 | 12 | 22 | [2] |
| Toluene/H₂O (4:1) | 100 | 12 | 41 | [2] |
| Dioxane | 100 | 12 | 43 | [2] |
| Dioxane/H₂O (4:1) | 100 | 12 | 72 | [2] |
| Diglyme | 100 | 12 | 45 | [2] |
| Acetonitrile | 80 | 12 | 40 | [2] |
| Isopropanol | 80 | 12 | 35 | [2] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of thiophene boronic acids. Optimization may be necessary for specific substrates.
Protocol 1: General Suzuki Coupling Using Pd(PPh₃)₄
This protocol is a widely used and effective method for the coupling of aryl bromides with thiophene boronic acids.[4]
Materials:
-
Thiophene boronic acid (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)[4]
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture[4]
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, thiophene boronic acid, base, and palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system via syringe.[4]
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for rapid reaction optimization and can significantly reduce reaction times.[3]
Materials:
-
Thiophene boronic acid (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂) (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Solvent: THF/H₂O (2:1)
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine the aryl halide, thiophene boronic acid, K₃PO₄, and the palladium precatalyst.
-
Add the THF/H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150°C) for the specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.[3]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in thiophene boronic acid cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Copper-Catalyzed Reactions of (3-(Hydroxymethyl)thiophen-2-yl)boronic Acid
Disclaimer: Extensive literature searches did not yield specific examples of copper-catalyzed reactions utilizing (3-(Hydroxymethyl)thiophen-2-yl)boronic acid. The following application notes and protocols are based on well-established copper-catalyzed methodologies for structurally similar aryl- and heteroarylboronic acids, such as the Chan-Lam cross-coupling. These protocols serve as a starting point for methodology development and will likely require optimization for the specific substrate . The presence of the hydroxymethyl group may influence reactivity and solubility, and in some cases, protection of this group may be necessary.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its structural features allow for the introduction of a functionalized thiophene moiety into a variety of molecular scaffolds. While palladium-catalyzed Suzuki-Miyaura cross-coupling is a common application for thiophene boronic acids, copper-catalyzed reactions offer a complementary and often more economical approach for the formation of carbon-heteroatom bonds.[1][2][3]
The most prominent copper-promoted transformations involving boronic acids are Chan-Lam cross-coupling reactions, which enable the formation of C-N, C-O, and C-S bonds under relatively mild conditions.[1][3] These reactions are advantageous due to the use of an inexpensive and abundant metal catalyst and their tolerance of a wide range of functional groups.[4]
Key Applications: Copper-Catalyzed Cross-Coupling Reactions
Copper catalysis provides a powerful platform for forming key bonds in drug discovery and development. The primary applications for a heteroarylboronic acid like this compound would be in Chan-Lam type C-N, C-O, and C-S arylations.
-
C-N Bond Formation (N-Arylation): The coupling of this compound with various nitrogen-containing nucleophiles (amines, anilines, amides, imides, azoles) can generate a diverse library of N-thienyl compounds.[1][4][5] This is a fundamental transformation for the synthesis of many biologically active molecules.
-
C-O Bond Formation (O-Arylation): The reaction with phenols and aliphatic alcohols yields aryl and alkyl thienyl ethers.[6][7] This etherification method is a valuable alternative to traditional methods like the Ullmann condensation or Buchwald-Hartwig amination.
-
C-S Bond Formation (S-Arylation): Coupling with thiols provides a direct route to aryl thienyl sulfides, which are important structural motifs in various pharmaceuticals and materials.[8][9][10]
Data Presentation: Representative Copper-Catalyzed Reactions
The following tables summarize typical reaction conditions and yields for copper-catalyzed cross-coupling reactions of various arylboronic acids with N-, O-, and S-nucleophiles. These serve as a reference for developing a protocol for this compound.
Table 1: Representative Copper-Catalyzed C-N Cross-Coupling of Arylboronic Acids with Amines.
| Entry | Arylboronic Acid | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Aniline | Cu(OAc)₂ (10) | 2,6-Lutidine | CH₂Cl₂ | RT | 48 | 91 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Benzylamine | Cu(OAc)₂ (10) | 2,6-Lutidine | CH₂Cl₂ | RT | 48 | 64 | [4] |
| 3 | Phenylboronic acid | Indole | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 24 | 95 | [3] |
| 4 | Naphthylboronic acid | p-Toluidine | Cu(OAc)₂ (10) | 2,6-Lutidine | CH₂Cl₂ | RT | 48 | 85 | [4] |
Table 2: Representative Copper-Catalyzed C-O Cross-Coupling of Arylboronic Acids with Phenols/Alcohols.
| Entry | Arylboronic Acid | Alcohol/Phenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Phenol | Cu(OAc)₂ (stoich.) | Pyridine | CH₂Cl₂ | RT | 48 | 92 | [11] |
| 2 | 4-Tolylboronic acid | 4-Methoxyphenol | Cu(OAc)₂ (stoich.) | Pyridine | CH₂Cl₂ | RT | 72 | 85 | [11] |
| 3 | Phenylboronic acid | Methanol | CuI (5) / L8 (10) | NaOMe | DMSO | 40 | 16 | 93 | [6][7] |
| 4 | 3,5-Dimethylphenylboronic acid | p-Cresol | Cu(OAc)₂ (stoich.) | Pyridine | CH₂Cl₂ | RT | 48 | 90 | [11] |
Table 3: Representative Copper-Catalyzed C-S Cross-Coupling of Arylboronic Acids with Thiols.
| Entry | Arylboronic Acid | Thiol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :---: | :--- | :--- | :--- | :--- | :--- | :--- | :---: | :---: | :---: | | 1 | Phenylboronic acid | Thiophenol | CuSO₄ (5) | 1,10-phen·H₂O (5) | nBu₄NOH | EtOH | RT | 8 | 88 |[8] | | 2 | 4-Chlorophenylboronic acid | Thiophenol | CuSO₄ (5) | 1,10-phen·H₂O (5) | nBu₄NOH | EtOH | RT | 10 | 92 |[8] | | 3 | Phenylboronic acid | 1-Dodecanethiol | Cu(OAc)₂ (150) | None | Pyridine | DMF | 100 | 12 | 85 |[10] | | 4 | 2-Naphthylboronic acid | Cysteine derivative | Cu(OAc)₂ (150) | None | Pyridine | DMF | 100 | 48 | 60 |[10] |
Experimental Protocols (General Procedures)
Protocol 4.1: General Procedure for Copper-Catalyzed N-Arylation of Amines
This protocol is adapted from the work of Antilla and Buchwald for the N-arylation of anilines and alkylamines.[4]
Materials:
-
This compound
-
Amine (or other N-nucleophile)
-
Copper(II) acetate [Cu(OAc)₂]
-
Myristic acid
-
2,6-Lutidine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., oven-dried Schlenk tube)
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add Cu(OAc)₂ (0.1 equiv.), and myristic acid (2.0 equiv.).
-
Seal the vessel and purge with an inert atmosphere (Nitrogen or Argon).
-
Add this compound (1.5 equiv.) and the amine (1.0 equiv.).
-
Via syringe, add anhydrous CH₂Cl₂ (to achieve a concentration of ~0.2 M with respect to the amine) followed by 2,6-lutidine (2.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically open to the air or under an oxygen atmosphere (balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Protocol 4.2: General Procedure for Copper-Catalyzed O-Arylation of Phenols
This protocol is a representative procedure for the Chan-Lam O-arylation of phenols.[11]
Materials:
-
This compound
-
Phenol
-
Copper(II) acetate [Cu(OAc)₂]
-
Pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4 Å Molecular Sieves (activated)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel containing a magnetic stir bar, add the phenol (1.0 equiv.), this compound (2.0 equiv.), and Cu(OAc)₂ (1.0-2.0 equiv.).
-
Add activated 4 Å molecular sieves.
-
Seal the flask and add anhydrous CH₂Cl₂ (to achieve a concentration of ~0.1 M with respect to the phenol).
-
Add pyridine (2.0-5.0 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite, washing the pad with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired aryl ether.
Visualizations
Caption: General experimental workflow for Cu-catalyzed cross-coupling.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]
- 9. Chan-Lam-type S-arylation of thiols with boronic acids at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Protodeboronation of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the challenge of protodeboronation when using (3-(Hydroxymethyl)thiophen-2-yl)boronic acid in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue 1: Low Yield of Desired Cross-Coupling Product and Formation of 3-Hydroxymethylthiophene
Symptoms:
-
GC/MS or LC/MS analysis shows a significant peak corresponding to the mass of 3-hydroxymethylthiophene.
-
Isolated yield of the desired biaryl product is lower than expected.
-
Reaction mixture may contain unreacted starting materials.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Inappropriate Base Selection | Switch to a weaker, non-hydroxide base. Mild bases are often sufficient to facilitate Suzuki coupling while minimizing protodeboronation.[1][2] | Strong bases like NaOH or KOH can accelerate the rate of protodeboronation, which is often a base-catalyzed process, especially at pH > 10.[1][3][4] Recommended bases include K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] |
| High Reaction Temperature | Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. | Elevated temperatures can increase the rate of the protodeboronation side reaction relative to the desired Suzuki coupling.[1][2] A starting point of 60-80 °C is often recommended.[1][2] |
| Inefficient Catalytic System | Optimize the palladium catalyst and ligands. Consider using pre-formed, active Pd(0) catalysts and electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands).[2][3] | If the Suzuki coupling is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[2][5] A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[3][5] |
| Presence of Excess Water | Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture. | While some Suzuki reactions require a small amount of water, excessive amounts provide a proton source and can promote the hydrolysis of the carbon-boron bond.[1][2] |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC, GC-MS, or LC-MS. Work up the reaction as soon as the starting material is consumed.[2] | The longer the boronic acid is subjected to basic, heated conditions, the more protodeboronation can occur.[2] |
Illustrative Data: Effect of Reaction Parameters on Protodeboronation
The following table provides representative data on how modifying reaction conditions can influence the ratio of the desired product to the protodeboronated byproduct for a model Suzuki-Miyaura reaction with this compound.
| Entry | Base | Temperature (°C) | Catalyst/Ligand | Desired Product : Protodeboronated Byproduct |
| 1 | NaOH | 100 | Pd(PPh₃)₄ | 30 : 70 |
| 2 | K₃PO₄ | 100 | Pd(PPh₃)₄ | 65 : 35 |
| 3 | K₃PO₄ | 80 | Pd(PPh₃)₄ | 80 : 20 |
| 4 | K₃PO₄ | 80 | XPhos Pd G3 | 95 : 5 |
Note: This data is illustrative and results may vary depending on the specific substrates and other reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[6] In the case of this compound, this results in the formation of 3-hydroxymethylthiophene. This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.[5] Thienylboronic acids are particularly susceptible to this decomposition pathway, especially under the basic conditions typically used in Suzuki-Miyaura coupling reactions.[1][3]
Q2: What are the main factors that contribute to the protodeboronation of this compound?
A2: Several factors can influence the rate of protodeboronation:
-
pH of the reaction medium: Thienylboronic acids are reported to undergo rapid protodeboronation at high pH (>10).[3]
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[1]
-
Choice of Base: The type and concentration of the base are critical. Strong bases can promote protodeboronation.[5][6]
-
Catalyst System: The efficiency of the palladium catalyst and its ligands plays a crucial role. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[3][5]
-
Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome. The presence of a proton source, like water, is necessary for the reaction to occur.[1]
Q3: Are boronic esters, such as pinacol esters or MIDA boronates, more stable and a better alternative to the free boronic acid?
A3: Yes, using boronic acid derivatives is a common and effective strategy to mitigate protodeboronation.
-
Pinacol esters are generally more stable than their corresponding boronic acids and can be used as replacements for unstable boronic acids.[7]
-
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids.[1][8] They participate in "slow-release" cross-coupling, where the MIDA boronate is slowly hydrolyzed in situ to the boronic acid, keeping the concentration of the unstable boronic acid low and minimizing decomposition.[6][7][8]
-
Organotrifluoroborates are another class of stable boronic acid surrogates that undergo slow hydrolysis under reaction conditions.[6]
Relative Stability of Boronic Acid Derivatives
| Boron Reagent | Structure | Stability | Notes |
| Boronic Acid | R-B(OH)₂ | Low to Moderate | Prone to protodeboronation, especially heteroaryl boronic acids.[9] |
| Pinacol Boronate | R-B(pin) | Moderate to High | Generally more stable than boronic acids.[7][9] |
| MIDA Boronate | R-B(MIDA) | Very High | Exceptionally stable, air-stable solids; enables slow-release of the boronic acid.[1][8] |
| Trifluoroborate Salt | R-BF₃K | High | Highly stable crystalline solids; requires specific conditions for in situ hydrolysis.[1] |
Q4: Can the choice of palladium catalyst influence the extent of protodeboronation?
A4: Absolutely. The catalyst's activity is crucial. A highly active catalyst can promote the desired coupling to outcompete protodeboronation.[1] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, can significantly improve reaction rates and yields, thereby minimizing the time the boronic acid is exposed to conditions that favor protodeboronation.[3][9]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using this compound with Minimized Protodeboronation
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), XPhos Pd G3 (2 mol%), and anhydrous K₃PO₄ (2.5 equiv).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of 0.1 M with respect to the aryl halide.
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir for the required time (monitor by TLC or LC/MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of (3-(Hydroxymethyl)thiophen-2-yl) MIDA boronate for Slow-Release Suzuki-Miyaura Coupling
Part A: Synthesis of (3-(Hydroxymethyl)thiophen-2-yl) MIDA boronate
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in DMF.
-
Heat the mixture to 90 °C and stir for 18 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add ethyl acetate to the resulting slurry and collect the precipitate by filtration.
-
Wash the precipitate with water and diethyl ether, then dry under vacuum to yield the MIDA boronate as a crystalline solid.[10]
Part B: Slow-Release Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), (3-(Hydroxymethyl)thiophen-2-yl) MIDA boronate (1.5 equiv), a suitable palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 5 mol%), and K₃PO₄ (7.5 equiv).[8]
-
Seal the vessel and purge with an inert gas.
-
Add a 5:1 mixture of anhydrous dioxane and degassed water.[8]
-
Heat the reaction to 60-100 °C and stir until completion (monitor by LC/MS).[8] The release rate of the boronic acid can be tuned by adjusting the temperature.[8]
-
Follow the workup and purification procedure described in Protocol 1.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A flowchart for troubleshooting low yields due to protodeboronation.
Mechanism of Base-Catalyzed Protodeboronation
Caption: The base-catalyzed mechanism of protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Optimizing Suzuki Coupling with (3-(Hydroxymethyl)thiophen-2-yl)boronic acid
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to optimize Suzuki-Miyaura cross-coupling reactions involving (3-(Hydroxymethyl)thiophen-2-yl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling with this compound.
Q1: My reaction shows low to no yield. What are the primary factors to investigate?
Low conversion is a frequent issue and can stem from several sources. A systematic approach is crucial for effective troubleshooting. The primary factors to check are catalyst activity, the choice of base and solvent, and the stability of the boronic acid.
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivated. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can damage the catalyst.[1][2] Inadequate degassing of solvents is a common cause of catalyst deactivation.[1]
-
Sub-optimal Reaction Conditions: The choice of ligand, base, and solvent system is critical and highly interdependent. The hydroxymethyl group on the thiophene ring increases the polarity of the boronic acid, which may affect its solubility and require specific solvent systems for optimal performance.
-
Boronic Acid Decomposition: Heteroaryl boronic acids, including thiophene-based ones, can be susceptible to protodeboronation (replacement of the C-B bond with a C-H bond), especially at elevated temperatures or with overly strong bases.[2][3][4]
Below is a workflow to diagnose and resolve low-yield reactions.
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
Q2: I'm observing significant side products, primarily thiophene (protodeboronation) and homocoupling of the boronic acid. How can these be minimized?
The formation of thiophene via protodeboronation and bi-thiophene via homocoupling are the most common side reactions.
-
To Minimize Protodeboronation: This side reaction is often accelerated by strong bases and high temperatures in the presence of protic sources (like water).[2][5]
-
Use Milder Bases: Consider switching from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF.[2][6]
-
Lower Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use Boronic Esters: Protecting the boronic acid as a pinacol or MIDA ester can increase its stability and reduce protodeboronation.[7][8] These esters often release the boronic acid slowly under the reaction conditions.[3]
-
-
To Minimize Homocoupling: This side reaction is typically caused by the presence of oxygen, which facilitates the palladium-catalyzed coupling of two boronic acid molecules.[9]
-
Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated. Sparging with an inert gas (Argon) for 20-30 minutes or using several freeze-pump-thaw cycles is highly recommended.[1][2]
-
Use a Pd(0) Source: Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate side reactions that occur during the in situ reduction of a Pd(II) precatalyst.[2]
-
Q3: How does the this compound's structure affect reaction conditions?
The presence of the hydroxymethyl (-CH₂OH) group and the thiophene ring introduces specific considerations:
-
Increased Polarity: The hydroxyl group makes this boronic acid more polar than unsubstituted thiophenylboronic acid. This can affect its solubility. Solvent systems like 1,4-dioxane/water, THF/water, or n-butanol/water are often effective as they can dissolve both the polar boronic acid and the less polar aryl halide.[1][10]
-
Potential for Catalyst Interaction: The hydroxyl group and the sulfur atom of the thiophene ring can potentially coordinate to the palladium center. This makes the choice of ligand particularly important. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often highly effective as they can stabilize the catalytic complex and promote the desired reaction pathway.[1][2]
Q4: Which catalyst system is a good starting point for this specific coupling?
For challenging substrates like functionalized heteroaryl boronic acids, modern palladium precatalysts often provide the best results.[2]
-
Recommended Starting Point: An excellent starting point is a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3). These are often highly active, air-stable, and allow for lower catalyst loadings and milder reaction conditions.[1][11]
-
Alternative Systems: If precatalysts are unavailable, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃ is a robust alternative.[1]
Data Presentation: Recommended Reaction Parameters
The optimal conditions are highly substrate-dependent. The following tables provide general starting points for optimizing the Suzuki coupling of this compound.
Table 1: Recommended Catalyst & Ligand Systems
| Palladium Source | Ligand | Mol % (Pd) | Notes |
| XPhos Pd G3/G4 | - | 1-3 | Excellent starting point. Highly active, stable precatalysts suitable for challenging heteroaryl couplings.[1][11] |
| Pd(OAc)₂ | SPhos | 2-5 | Good to Excellent. SPhos is a highly effective Buchwald ligand for heteroaryl substrates.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3 | Good. P(t-Bu)₃ is a bulky, electron-rich ligand that can be effective for less reactive halides.[12] |
| Pd(PPh₃)₄ | - | 1-5 | Moderate. A classic Pd(0) catalyst; may require higher temperatures and can be sensitive to air.[1] |
Table 2: Comparison of Common Bases
| Base | Equivalents | Typical Solvents | Temp (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | A strong, effective base, particularly good for less reactive aryl chlorides and nitrogen-containing heterocycles.[1][6] |
| Cs₂CO₃ | 2.0 | Dioxane/H₂O, THF/H₂O | 60 - 90 | A strong but often milder base that can sometimes reduce the rate of protodeboronation.[1] |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, DMF/H₂O | 90 - 100 | A very common and cost-effective choice, but may be too harsh for some sensitive substrates.[1][13] |
| KF | 3.0 | THF (anhydrous) | 60 - 70 | A mild base option, useful when substrates are sensitive to stronger bases.[12][14] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.[14]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
This section provides a general, representative protocol for a Suzuki coupling reaction. It should be optimized for specific substrates.
Protocol: General Procedure for Suzuki Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane (8 mL) and Water (2 mL), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this evacuate/backfill cycle at least three times to ensure all oxygen is removed.[1]
-
Solvent Degassing: Prepare the 4:1 mixture of 1,4-dioxane and water. Degas the solvent mixture by bubbling argon through it for at least 20 minutes prior to use.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture to the reaction flask containing the solids.
-
Reaction: Place the sealed flask in a pre-heated oil bath or heating block set to the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Thiophene Boronic Acids in Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using thiophene boronic acids in catalytic reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with thiophene boronic acids in catalytic cross-coupling reactions?
The most prevalent side reactions are protodeboronation, homocoupling of the boronic acid, and oxidation. These undesired reactions consume the thiophene boronic acid, leading to reduced yields of the desired product and the formation of impurities.[1][2][3] Thiophene boronic acids are particularly susceptible to these side reactions due to the electronic properties of the thiophene ring.
Q2: What is protodeboronation and why is it a significant problem with thiophene boronic acids?
Protodeboronation is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is a major issue in cross-coupling reactions as it converts the thiophene boronic acid into thiophene, a byproduct, thereby lowering the yield of the intended coupled product.[1] Thienylboronic acids are especially prone to this side reaction, particularly under the basic conditions typically required for Suzuki-Miyaura couplings.[1][4]
Q3: What factors promote the unwanted side reaction of protodeboronation?
Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at a pH greater than 10, which is problematic as many cross-coupling reactions are performed in basic media.[1][4] The formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻) under basic conditions facilitates this process.[1][5]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]
-
Catalyst System: Some palladium-phosphine catalysts, particularly those with bulky phosphine ligands, can inadvertently promote protodeboronation.[1]
-
Electronic Properties: The electronic nature of substituents on the thiophene ring can influence its stability. Electron-withdrawing groups can sometimes increase susceptibility.[1]
Q4: How can I minimize the homocoupling of my thiophene boronic acid?
Homocoupling is the palladium-catalyzed self-coupling of the boronic acid to form a bithiophene byproduct. This side reaction is often promoted by the presence of oxygen.[3] To minimize homocoupling, it is crucial to ensure that the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) and that the solvents are properly degassed to remove dissolved oxygen.[3]
Q5: Are boronic esters, like pinacol esters, more stable than boronic acids against these side reactions?
While it is a common belief that converting a boronic acid to an ester, such as a pinacol ester (Bpin), provides greater stability, this is not always the case. Pinacol esters are often more resistant to oxidation and easier to handle, but they do not universally guarantee greater stability against protodeboronation.[1][6] More robust alternatives for unstable boronic acids include trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates, which can slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[6][7]
Troubleshooting Guides
Issue 1: Low yield of the desired product and significant formation of thiophene byproduct.
This issue is likely due to protodeboronation of the thiophene boronic acid.
Troubleshooting Steps:
| Strategy | Action | Rationale |
| Modify Reaction Base | Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[3] | Strong bases in aqueous media accelerate protodeboronation.[3] |
| Use Anhydrous Conditions | Switch to anhydrous solvents and ensure all reagents are dry. | Water is the proton source for protodeboronation.[3] |
| Optimize Catalyst and Ligands | Use a highly active catalyst to ensure the desired cross-coupling reaction outcompetes the rate of protodeboronation.[1] | A more efficient catalyst can lead to faster product formation. |
| Employ a Stabilized Boronic Acid Surrogate | Replace the thiophene boronic acid with a more stable derivative like a MIDA boronate or a trifluoroborate salt.[7] | These surrogates slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[6][7] |
| Lower Reaction Temperature | Run the reaction at a lower temperature if the desired coupling can still proceed efficiently. | Higher temperatures can increase the rate of protodeboronation.[1] |
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// Solutions milder_base [label="Use a Milder Base\n(e.g., K₂CO₃, KF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; anhydrous [label="Use Anhydrous Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; lower_temp [label="Lower Reaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; stable_surrogate [label="Use a Stabilized Surrogate\n(MIDA boronate, BF₃K salt)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_conditions; check_conditions -> strong_base; strong_base -> milder_base [label="Yes"]; strong_base -> aqueous_media [label="No"]; aqueous_media -> anhydrous [label="Yes"]; aqueous_media -> high_temp [label="No"]; high_temp -> lower_temp [label="Yes"]; high_temp -> unstable_ba [label="No"]; unstable_ba -> stable_surrogate [label="Yes"]; } Caption: Troubleshooting workflow for protodeboronation.
Issue 2: Formation of bithiophene as a major byproduct.
This observation points towards the homocoupling of the thiophene boronic acid.
Troubleshooting Steps:
| Strategy | Action | Rationale |
| Ensure Inert Atmosphere | Thoroughly degas all solvents (e.g., by sparging with nitrogen or argon, or by freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction. | Oxygen promotes the homocoupling of boronic acids and can lead to catalyst decomposition.[3] |
| Use Fresh, Active Catalyst | Ensure the palladium source and ligand are active. Consider using a fresh batch or a more robust, air-stable precatalyst. | An inactive or decomposed catalyst can favor side reactions.[3] |
// Nodes start [label="Bithiophene Byproduct Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_atmosphere [label="Verify Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; oxygen_present [label="Is oxygen contamination likely?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_issue [label="Is the catalyst old or inactive?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions degas_solvents [label="Thoroughly Degas Solvents\nand Use Inert Gas Blanket", fillcolor="#34A853", fontcolor="#FFFFFF"]; fresh_catalyst [label="Use Fresh, Active, or\nAir-Stable Precatalyst", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_atmosphere; check_atmosphere -> oxygen_present; oxygen_present -> degas_solvents [label="Yes"]; oxygen_present -> catalyst_issue [label="No"]; catalyst_issue -> fresh_catalyst [label="Yes"]; } Caption: Troubleshooting workflow for homocoupling.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the thiophene boronic acid or a stabilized surrogate like a MIDA boronate (1.2 equiv.), and a mild base such as finely ground potassium phosphate (K₃PO₄) (3.0 equiv.).[1]
-
Catalyst Addition: Under an inert atmosphere, add the Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-2 mol%).[1]
-
Solvent Addition: Add a degassed solvent mixture. A common choice is a ratio of an organic solvent to water, such as dioxane/H₂O (5:1).[1] For particularly sensitive substrates, consider anhydrous conditions.[3]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[1] Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for both product formation and the deboronated thiophene byproduct.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Protocol 2: In situ Monitoring of Protodeboronation by NMR Spectroscopy
This protocol can be used to quantify the rate of decomposition of a thiophene boronic acid under specific reaction conditions.
-
Sample Preparation: In an NMR tube, dissolve the thiophene boronic acid and an internal standard in the chosen deuterated solvent system that mimics the reaction conditions (including the base and water content).
-
Monitoring: Heat the NMR tube to the desired reaction temperature in a controlled manner. Acquire spectra at regular time intervals.[1]
-
Analysis: Integrate the signal corresponding to a proton on the thiophene ring of the boronic acid and the signal for the corresponding proton on the deboronated thiophene product.[1] Compare these integrals to the integral of the internal standard to quantify the rate of decomposition.[1]
Visualization of Side Reaction Pathways
// Nodes ThBA [label="Thiophene Boronic Acid\n(Ar-B(OH)₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Aryl Halide\n(Ar'-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_cat [label="Pd Catalyst\n+ Base", fillcolor="#FBBC05", fontcolor="#202124"];
// Products desired_product [label="Desired Product\n(Ar-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"]; protodeboronation [label="Protodeboronation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thiophene [label="Thiophene\n(Ar-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; homocoupling [label="Homocoupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bithiophene [label="Bithiophene\n(Ar-Ar)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidation [label="Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydroxythiophene [label="Hydroxythiophene\n(Ar-OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ThBA -> desired_product [label="Suzuki Coupling"]; ArX -> desired_product; Pd_cat -> desired_product;
ThBA -> protodeboronation [label="H₂O, Base, Heat"]; protodeboronation -> thiophene;
ThBA -> homocoupling [label="O₂, Pd Catalyst"]; homocoupling -> bithiophene;
ThBA -> oxidation [label="Oxidants"]; oxidation -> hydroxythiophene; } Caption: Pathways of desired and side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (3-(Hydroxymethyl)thiophen-2-yl)boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-(Hydroxymethyl)thiophen-2-yl)boronic acid and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most prevalent reaction is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is highly valued for its ability to form carbon-carbon bonds, typically between this compound and various aryl, heteroaryl, or vinyl halides (or triflates). This versatility makes it a staple in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Q2: What are the typical impurities and byproducts I should expect in my reaction mixture?
A2: Several common impurities and byproducts can arise from reactions with this compound, including:
-
Unreacted Boronic Acid: Excess this compound is a frequent impurity.
-
Homocoupling Product: Dimerization of the boronic acid can lead to the formation of 3,3'-bis(hydroxymethyl)-2,2'-bithiophene. This is often promoted by the presence of oxygen.[1]
-
Protodeboronation Product: The boronic acid group can be replaced by a hydrogen atom, resulting in the formation of 3-(hydroxymethyl)thiophene. This side reaction is often facilitated by strong bases or extended heating.[1][2]
-
Boronic Anhydrides (Boroxines): Boronic acids can dehydrate, especially upon storage or heating, to form cyclic trimers known as boroxines. These may have different reactivity and solubility compared to the monomeric boronic acid.[3]
-
Residual Palladium Catalyst: Traces of the palladium catalyst and its ligands (e.g., phosphine oxides) may remain in the crude product.
-
Inorganic Salts: Bases and other salts used in the reaction (e.g., carbonates, phosphates) will be present.
Q3: My Suzuki-Miyaura reaction with this compound is not working or giving low yields. What should I check?
A3: Low or no yield in a Suzuki-Miyaura coupling can be due to several factors. A systematic troubleshooting approach is recommended. Key areas to investigate include:
-
Catalyst and Ligand Choice: Modern palladium precatalysts, especially those with Buchwald ligands like SPhos or XPhos, often give superior results compared to older catalysts like Pd(PPh₃)₄.[1]
-
Reaction Conditions:
-
Degassing: Oxygen can deactivate the Pd(0) catalyst and promote homocoupling. Ensure your solvent and reaction mixture are rigorously degassed with an inert gas (argon or nitrogen).[1]
-
Base Selection: The choice of base is critical. While it activates the boronic acid, a base that is too strong can accelerate protodeboronation. Consider milder bases such as K₃PO₄ or Cs₂CO₃.[1][2]
-
Temperature: Excessive heat can lead to catalyst decomposition and increased side reactions. If the reaction is sluggish, a cautious increase in temperature may be beneficial, but it should be optimized.[1]
-
-
Reagent Quality: Boronic acids can degrade over time. It is advisable to use fresh or properly stored this compound.
Troubleshooting Guides
Issue 1: Difficulty in Removing Unreacted this compound
Due to the polar nature of both the boronic acid and potentially the desired product, separation by standard silica gel chromatography can be challenging, with compounds either co-eluting or showing poor mobility on the column.
Solution 1: Alkaline Aqueous Wash
This method leverages the acidic nature of the boronic acid group.
-
Rationale: Boronic acids are weakly acidic and will be deprotonated by a basic aqueous solution, forming a water-soluble boronate salt. This allows for its extraction from the organic phase containing the desired product.
-
Best For: Products that are not acidic and have good solubility in common organic solvents like ethyl acetate or dichloromethane.
-
Protocol: See "Experimental Protocol 1: Purification via Basic Aqueous Wash."
Solution 2: Derivatization with a Diol
Excess boronic acid can be converted into a boronic ester, altering its polarity and facilitating separation.
-
Rationale: Reacting the crude mixture with a diol, such as ethylene glycol or pinacol, will convert the boronic acid into a less polar boronic ester, which can often be more easily separated by chromatography.[4]
-
Best For: Cases where the product and the starting boronic acid have very similar polarities, making a basic wash ineffective.
Issue 2: Product is Contaminated with Homocoupling and Protodeboronation Byproducts
These byproducts often have polarities similar to the desired product, making chromatographic separation difficult.
Solution 1: Recrystallization
If your product is a solid, recrystallization can be a highly effective method for purification.
-
Rationale: This technique separates compounds based on differences in their solubility in a particular solvent system at different temperatures.
-
Best For: Crystalline solid products with impurities that have different solubility profiles.
-
Approach: A solvent screen is necessary to identify a suitable solvent or solvent mixture in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain in solution.
Solution 2: Optimized Flash Column Chromatography
Careful optimization of the chromatographic conditions can often resolve closely eluting compounds.
-
Rationale: Modifying the stationary phase or the mobile phase can enhance the separation of compounds with similar polarities.
-
Best For: When impurities are present in small to moderate amounts and recrystallization is not feasible.
-
Protocol: See "Experimental Protocol 2: Optimized Flash Column Chromatography."
Data Presentation
The following tables provide representative data for the purification of a hypothetical Suzuki-Miyaura coupling product, 2-(Aryl)-3-(hydroxymethyl)thiophene, using different methods.
Table 1: Comparison of Purification Methods
| Purification Method | Purity of Final Product (by HPLC) | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Basic Aqueous Wash followed by Flash Chromatography | >98% | 75% | High purity, effective for removing acidic impurities. | Multi-step process, potential for product loss during extractions. |
| Direct Flash Chromatography | 90-95% | 85% | Simpler, single-step purification. | May not effectively remove all boronic acid or closely related impurities. |
| Recrystallization | >99% | 65% | Can achieve very high purity, scalable. | Lower yield, requires a crystalline product and suitable solvent. |
Table 2: Influence of Eluent System on Flash Chromatography
| Eluent System (v/v) | Product Retention Factor (Rf) | Separation from Boronic Acid | Purity of Isolated Product (%) |
| Hexane:Ethyl Acetate (70:30) | 0.4 | Poor | ~88% |
| Hexane:Ethyl Acetate (80:20) | 0.25 | Good | >95% |
| Dichloromethane:Methanol (98:2) | 0.3 | Moderate | ~92% |
Experimental Protocols
Experimental Protocol 1: Purification via Basic Aqueous Wash
Objective: To remove unreacted this compound from a reaction mixture.
Materials:
-
Crude reaction mixture dissolved in ethyl acetate (EtOAc).
-
1 M Sodium hydroxide (NaOH) solution.
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel, beakers, Erlenmeyer flask.
-
Rotary evaporator.
Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., dioxane, THF), dilute the mixture with ethyl acetate (approx. 10 volumes relative to the reaction solvent) and deionized water (approx. 5 volumes).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1 M NaOH solution (approx. 5 volumes). Shake the funnel gently to avoid emulsion formation, venting frequently.
-
Separate the layers and collect the organic phase.
-
Repeat the wash with 1 M NaOH solution one more time.
-
Wash the organic layer with deionized water (2 x 5 volumes) to remove any residual NaOH.
-
Wash the organic layer with brine (1 x 5 volumes) to facilitate drying.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now free of boronic acid.
-
The product can be further purified by flash column chromatography or recrystallization if necessary.
Experimental Protocol 2: Optimized Flash Column Chromatography
Objective: To purify the Suzuki-Miyaura coupling product from non-acidic byproducts and unreacted starting materials.
Materials:
-
Crude product from the reaction or after an initial aqueous workup.
-
Silica gel (230-400 mesh).
-
Appropriate solvents for the eluent (e.g., hexanes, ethyl acetate).
-
Chromatography column, flasks for fraction collection.
-
Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp.
Procedure:
-
Determine the Eluent System:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and elute with different solvent mixtures (e.g., varying ratios of hexane:ethyl acetate).
-
The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product and good separation from impurities.
-
-
Prepare the Column:
-
Pack a chromatography column with silica gel as a slurry in the least polar component of your eluent system. .
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (preferably the chromatography eluent or a more polar solvent like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the prepared column.
-
-
Elute and Collect Fractions:
-
Carefully add the eluent to the column and apply gentle positive pressure.
-
Collect fractions and monitor their composition by TLC.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Caption: Decision tree for selecting a suitable purification method for reaction products.
References
Troubleshooting low reactivity of substituted thiophene boronic acids
Technical Support Center: Substituted Thiophene Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of substituted thiophene boronic acids in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Substituted thiophene boronic acids are known for their variable stability and reactivity, which can lead to low yields in Suzuki-Miyaura coupling reactions. The primary challenge is often the undesired side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the boronic acid, reducing the yield of the desired product.[1] The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Protodeboronation: Thiophene boronic acids are particularly susceptible to this side reaction, which is accelerated by high pH, elevated temperatures, and aqueous media.[1] | Optimize Base and Solvent: Use milder, non-aqueous bases like K₃PO₄ or CsF.[3] If an aqueous system is necessary, use a biphasic solvent system (e.g., dioxane/water) and ensure the base is not excessively strong.[3][4] Lower Temperature: Operate at the lowest effective temperature to minimize decomposition.[3] Use Boronic Acid Surrogates: Convert the boronic acid to a more stable form, such as a pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt.[1][5] These surrogates offer a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[1][6] |
| Catalyst Inactivity/Decomposition: The Pd(0) catalyst can be sensitive to oxygen, leading to deactivation.[3] Certain substrates or impurities might also poison the catalyst.[7][8] | Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (Argon or Nitrogen).[3] Choose Robust Catalyst Systems: Use stable precatalysts (e.g., palladacycles, XPhos Pd G4) or bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote rapid catalytic turnover, outcompeting the decomposition pathways.[3][5][9] | |
| Poor Reagent Solubility: Insufficient solubility of the boronic acid or the aryl halide can limit the reaction rate.[3][9] | Screen Solvents: Test different solvent systems to ensure all reactants are adequately dissolved. Common choices include mixtures like dioxane/water, THF/water, or toluene/ethanol/water.[3][10] | |
| Formation of Homocoupled Byproducts | Oxidative Homocoupling: Oxygen in the reaction mixture can lead to the homocoupling of the boronic acid. | Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst and maintain an inert atmosphere throughout the reaction.[11] |
| Inconsistent Results | Reagent Quality and Stability: Thiophene boronic acids can degrade upon storage.[1] The purity of solvents, bases, and the catalyst is also critical. | Use Fresh Reagents: Use freshly prepared or recently purchased thiophene boronic acid. Verify Purity: Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed.[7] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with thiophene boronic acids?
Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This is a major issue in Suzuki-Miyaura coupling as it consumes the thiophene boronic acid, leading to the formation of thiophene as a byproduct and reducing the yield of the desired coupled product.[1] Thienylboronic acids are particularly prone to this side reaction, especially under the basic conditions typically required for Suzuki-Miyaura couplings.[12]
Q2: What are the key factors that promote protodeboronation?
Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at high pH (pH > 10), which is problematic as many cross-coupling reactions are performed in basic media.[1][12] Base catalysis proceeds through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻).[1][13]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]
-
Catalyst System: Some palladium-phosphine catalysts can inadvertently promote protodeboronation.[1]
-
Electronic Properties of Substituents: The nature of substituents on the thiophene ring influences its stability. Electron-withdrawing groups can sometimes increase susceptibility to protodeboronation.[1][14]
Q3: Are boronic esters, like pinacol esters, always more stable than boronic acids?
While it is a common assumption that converting a boronic acid to an ester, such as a pinacol ester (Bpin), confers greater stability, this is not universally true.[1][15] Although pinacol esters are often more resistant to oxidation and easier to handle, their stability against protodeboronation under basic aqueous conditions can be nuanced.[15] In some cases, hydrolysis of the ester back to the boronic acid can be a significant part of the overall protodeboronation process.[15] However, for many unstable boronic acids, such as 2-pyridyl boronic acid, using the pinacol ester can significantly improve yields in cross-coupling reactions.[16] More robust alternatives for highly unstable substrates include MIDA boronates and potassium trifluoroborate salts.[1][6]
Q4: How do I select the optimal catalyst and ligand for my substituted thiophene boronic acid?
The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling. For challenging substrates like substituted thiophenes, highly active catalyst systems are often required.[9]
-
Palladium Source: Pre-formed Pd(0) sources like Pd(PPh₃)₄ can be effective, but often Pd(II) precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are used in combination with a ligand.[5] Modern precatalysts, like those incorporating Buchwald ligands (e.g., XPhos Pd G4), are often more stable and efficient.[9][17]
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred for coupling heteroaromatic substrates.[3] Ligands like SPhos, XPhos, and P(Cy)₃ have shown good performance by promoting rapid catalytic turnover, which helps the desired coupling reaction outpace the protodeboronation side reaction.[3][10][18]
Q5: What is the role of the base in the reaction, and how do I choose the right one?
The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[3][16]
-
Common Bases: A range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[7]
-
Choosing a Base: For sensitive substrates like thiophene boronic acids, milder bases such as K₃PO₄ or Cs₂CO₃ are often preferred to minimize protodeboronation.[3] The solubility of the base is also important; finely ground powders are recommended.[19] In some cases, for highly sensitive substrates, strictly anhydrous conditions with a non-aqueous base may be necessary.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Substituted Thiophene Boronic Acid Derivative
This protocol is a general starting point and should be optimized for specific substrates. Using a more stable boronic acid surrogate like a MIDA boronate is often recommended.[1]
1. Reagent Preparation and Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the thiophene MIDA boronate (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).[1]
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[3]
2. Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Prepare a degassed solvent mixture, such as 5:1 dioxane/water, by bubbling argon through it for at least 20 minutes.[1]
-
Add the degassed solvent to the reaction flask via syringe.
3. Reaction Execution:
-
Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 60-100 °C). The optimal temperature should be determined experimentally, starting lower to minimize decomposition.[6]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
// Edges start -> check_reagents; check_reagents -> reagents_ok [label="Use Fresh/\nHigh-Purity Reagents"]; reagents_ok -> optimize_conditions [label="Yes"]; reagents_ok -> check_reagents [label="No"];
optimize_conditions -> conditions_ok [label="Screen Base,\nLigand, Solvent, Temp."]; conditions_ok -> success [label="Yes"]; conditions_ok -> consider_surrogate [label="No"];
consider_surrogate -> success [label="Implement & Re-optimize"]; } dot Caption: Troubleshooting workflow for low-yield Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00487F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Technical Support Center: Stability and Handling of Thiophene Boronic Acids
This technical support center is intended for researchers, scientists, and drug development professionals working with thiophene boronic acids. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during storage and in experimental applications, particularly Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for thiophene boronic acids?
A1: Thiophene boronic acids are sensitive to moisture, heat, and oxygen. To ensure their stability and reactivity, they should be stored in a cool, dry place, away from heat and sources of ignition.[1] It is highly recommended to store them under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] For long-term storage, refrigeration at 2-8°C is advised.
Q2: What is the primary degradation pathway for thiophene boronic acids?
A2: The major degradation pathway is protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This results in the formation of thiophene as a byproduct, which reduces the yield of the desired reaction.[4]
Q3: What factors accelerate the protodeboronation of thiophene boronic acids?
A3: Several factors can increase the rate of protodeboronation:
-
Elevated Temperatures: Higher reaction temperatures significantly accelerate degradation.[4]
-
Basic Conditions (High pH): The reaction is often fastest at a pH greater than 10, which is problematic as many cross-coupling reactions are performed in basic media.[4]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[4]
-
Catalyst System: Some palladium-phosphine catalysts can inadvertently promote protodeboronation.[4]
Q4: How stable are solid thiophene boronic acids at room temperature?
A4: The stability of solid thiophene boronic acids at ambient temperature can be limited. While specific quantitative data for various temperature conditions is scarce in published literature, one study demonstrated that 2-thiophene boronic acid undergoes significant decomposition over 15 days when stored on a benchtop under air.[5] For this reason, proper storage conditions are critical to maintain the integrity of the reagent.
Q5: Are there more stable alternatives to thiophene boronic acids?
A5: Yes, more stable derivatives are available and often recommended for challenging coupling reactions. These include:
-
Boronic Esters (e.g., pinacol esters): These are generally more resistant to oxidation and easier to handle.[4]
-
Trifluoroborate Salts (R-BF₃K): These are highly stable crystalline solids that slowly release the boronic acid under reaction conditions.[4]
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, air-stable solids that offer a tunable slow release of the boronic acid in situ.[4][5]
Data on Stability of Thiophene Boronic Acids
Quantitative data on the solid-state stability of thiophene boronic acids at various temperatures is not extensively available in peer-reviewed literature. However, the following table summarizes available data and general stability recommendations.
| Compound | Storage Condition | Observation | Reference |
| 2-Thiophene boronic acid | Benchtop, under air, 15 days | Significant decomposition observed | [5] |
| 2-Thiophene boronic acid | Recommended solid storage | 2-8°C, under inert gas | |
| 3-Thiophene boronic acid | Recommended solid storage | 2-8°C, under inert gas | |
| Thiophene boronic acid derivatives (general) | In solution (-20°C, under nitrogen) | Stable for approximately 1 month | [2] |
| Thiophene boronic acid derivatives (general) | In solution (-80°C, under nitrogen) | Stable for approximately 6 months | [2] |
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
Issue 1: Low or No Yield of the Desired Product and Formation of a Thiophene Byproduct
This is a classic sign of competing protodeboronation, where the thiophene boronic acid is degrading faster than it is coupling.
| Possible Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the coupling reaction, it will have a more significant effect on reducing the rate of protodeboronation.[4] |
| Strong Base/High pH | Use a milder base (e.g., K₃PO₄, K₂CO₃, or KF) and avoid excessively high concentrations.[4] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the exposure of the boronic acid to destabilizing conditions. |
| Presence of Excess Water | While some water is often necessary for the reaction, using an anhydrous or a minimally aqueous solvent system can suppress protodeboronation.[4] |
| Inherently Unstable Boronic Acid | Consider using a more stable boronic acid surrogate like a MIDA boronate or a trifluoroborate salt.[4][5] These reagents release the boronic acid slowly into the reaction mixture, keeping its instantaneous concentration low and minimizing decomposition.[5] |
| Suboptimal Catalyst System | Use a highly active palladium catalyst and ligand system that can promote the desired cross-coupling at a rate that outcompetes protodeboronation.[6] |
Issue 2: Inconsistent Reaction Results
| Possible Cause | Recommended Action |
| Degraded Boronic Acid | The quality of the thiophene boronic acid may have degraded during storage. It is recommended to use freshly opened reagents or to test the purity of older batches before use. |
| Oxygen Contamination | Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. Ensure that all solvents are properly degassed and that the reaction is carried out under a positive pressure of an inert gas (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Thermal Stability of Solid Thiophene Boronic Acid by HPLC
This protocol provides a framework for assessing the stability of solid thiophene boronic acid at a given temperature.
-
Sample Preparation: Place accurately weighed samples (e.g., 10-20 mg) of the thiophene boronic acid into several vials.
-
Stress Conditions: Place the vials in a temperature-controlled oven at the desired test temperature (e.g., 40°C, 60°C). Keep a control sample at the recommended storage temperature (2-8°C).
-
Time Points: At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from the oven and one from the control condition.
-
Analysis Preparation: Dissolve the entire content of each vial in a known volume of a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is a common starting point. The exact ratio should be optimized to achieve good separation between the thiophene boronic acid and any potential degradants.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Quantification: Inject the samples onto the HPLC system. The percentage of remaining thiophene boronic acid can be calculated by comparing the peak area at each time point to the peak area of the control sample at time zero.
-
Protocol 2: Monitoring Protodeboronation in Solution by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of protodeboronation under simulated reaction conditions.
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the thiophene boronic acid in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react under the test conditions.[6]
-
-
Reaction Conditions:
-
To the NMR tube, add the other components of the simulated reaction (e.g., base, aqueous solvent), but omit the palladium catalyst and the coupling partner.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum at time zero.
-
Heat the NMR tube to the desired temperature in the NMR spectrometer.
-
Acquire spectra at regular time intervals.[6]
-
-
Data Analysis:
-
Identify the characteristic signals for the thiophene boronic acid and the protodeboronated thiophene byproduct.
-
Integrate the signals of the starting material, the byproduct, and the internal standard.
-
Calculate the percentage of degradation over time by comparing the integral of the starting material to the integral of the internal standard.[6]
-
Visualizations
Caption: Key factors leading to the protodeboronation of thiophene boronic acids.
Caption: A decision-tree for troubleshooting Suzuki coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance in Couplings with 3-Substituted Thiophene Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing steric hindrance in Suzuki-Miyaura cross-coupling reactions involving 3-substituted thiophene boronic acids.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during your experiments.
Issue 1: Low to No Yield of the Desired Coupled Product
Q1: My Suzuki-Miyaura coupling reaction with a 3-substituted thiophene boronic acid is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low or no yield in Suzuki-Miyaura couplings, especially with sterically hindered substrates like 3-substituted thiophene boronic acids, is a common challenge. The primary factors to investigate are the choice of catalyst system (palladium precursor and ligand), the base, reaction temperature, and the stability of the boronic acid itself. Steric hindrance from the 3-substituent on the thiophene ring can significantly slow down the key steps of the catalytic cycle, namely transmetalation and reductive elimination.
Troubleshooting Steps:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered couplings. More robust systems are required.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are essential. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective at promoting both oxidative addition and reductive elimination with sterically demanding substrates.[1]
-
Palladium Precursor: Consider using air-stable and highly active precatalysts, such as the G3 or G4 Buchwald precatalysts, which can improve catalyst performance and reproducibility.
-
-
Optimize the Base and Solvent System: The choice of base and solvent is critical and often interdependent.
-
Base Selection: Stronger, non-nucleophilic bases are often required to facilitate the transmetalation of sterically hindered boronic acids. Consider switching from common bases like Na₂CO₃ or K₂CO₃ to stronger bases such as K₃PO₄ or Cs₂CO₃. The solubility of the base can also play a crucial role.
-
Solvent System: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.
-
-
Increase Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. If the reaction is sluggish at a standard temperature (e.g., 80-90 °C), cautiously increasing the temperature to 100-120 °C may improve the yield. However, be mindful that excessive heat can lead to catalyst decomposition and increased side reactions.
-
Check Boronic Acid Stability: 3-Thienylboronic acids are susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under basic conditions.[2]
-
Use fresh, high-purity boronic acid.
-
Consider using more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which release the boronic acid slowly under the reaction conditions.[3]
-
Issue 2: Significant Formation of Side Products
Q2: I am observing significant amounts of homocoupled (bithiophene) and protodeboronated (thiophene) side products. How can I minimize these?
A2: The formation of homocoupled and protodeboronated side products is a common issue when working with thiophene boronic acids. These side reactions compete with the desired cross-coupling and reduce the yield of the target molecule.
Troubleshooting Steps to Minimize Side Products:
-
Minimize Protodeboronation (Thiophene Formation):
-
Use Milder Bases: If strong bases are leading to significant protodeboronation, consider screening milder bases like KF or using a weaker base in combination with a more active catalyst.
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Ensure your solvents are dry and consider running the reaction under anhydrous conditions.
-
Use Boronic Esters: As mentioned previously, using more stable boronic esters (e.g., pinacol or MIDA esters) can protect the C-B bond from premature cleavage.[3]
-
-
Minimize Homocoupling (Bithiophene Formation):
-
Rigorous Degassing: Oxygen can promote the oxidative homocoupling of boronic acids. Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) precursors which require in-situ reduction.
-
Control Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes disfavor homocoupling of the boronic acid.
-
Data Presentation
The following tables provide representative data for the Suzuki-Miyaura coupling of thiophene-containing substrates under various conditions. Note that optimal conditions can be substrate-dependent, and screening may be necessary for your specific 3-substituted thiophene boronic acid.
Table 1: Effect of Ligand on the Yield of Sterically Hindered Suzuki-Miyaura Couplings
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 92 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 88 |
Data is representative and compiled from various sources on sterically hindered Suzuki-Miyaura couplings.
Table 2: Effect of Base on the Yield of 3-Thienylboronic Acid Couplings
| Entry | Palladium System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | 65 |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 12 | 72 |
| 3 | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 85 | 12 | 85 |
| 4 | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 85 | 12 | 78 |
Data adapted from a study on the synthesis of mutagenic heterocyclic amines and is illustrative for 3-thienylboronic acid couplings.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 3-Substituted Thiophene Boronic Acid with an Aryl Bromide
This protocol provides a starting point and may require optimization for specific substrates, particularly those with significant steric hindrance.
Materials:
-
3-Substituted thiophene boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 3-substituted thiophene boronic acid, aryl bromide, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Heating and Stirring: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100-110 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique such as TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Alternative Boron Species for Enhanced Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MIDA (N-methyliminodiacetic acid) boronates and other stable boron species.
Frequently Asked Questions (FAQs)
Q1: What are MIDA boronates and what are their primary advantages over traditional boronic acids?
A1: MIDA boronates are tetracoordinate, sp3-hybridized boron compounds that serve as stable surrogates for boronic acids.[1] The boron atom is chelated by the N-methyliminodiacetic acid (MIDA) ligand, which coordinatively saturates and deactivates the boronic acid.[2] This structural feature imparts several key advantages:
-
Enhanced Stability: MIDA boronates are generally benchtop stable as free-flowing crystalline solids, showing excellent tolerance to air and moisture.[3] This contrasts with many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, which are often unstable and prone to decomposition via protodeboronation, oxidation, or polymerization.[4][5]
-
Ease of Purification: Unlike many boronic acids, MIDA boronates are compatible with standard silica gel column chromatography, which allows for high purity of these boronic acid precursors.[1][2][3]
-
Controlled Release: MIDA boronates can release the corresponding boronic acid in a controlled manner under specific basic conditions, a feature described as "slow-release".[4][5][6][7] This allows for the in situ generation of unstable boronic acids at a rate that minimizes their decomposition during a reaction.[4][6][8]
Q2: I am having trouble synthesizing a MIDA boronate from my sensitive boronic acid using high-temperature condensation. Are there milder alternatives?
A2: Yes, the high-temperature acidic conditions of traditional dehydrative condensation methods are not suitable for many sensitive boronic acids.[2][9] A milder and more general method involves the use of MIDA anhydride.[9][10][11] Heating a boronic acid with MIDA anhydride in an anhydrous solvent like dioxane allows for the direct conversion to the MIDA boronate under less harsh conditions.[2][9] The MIDA anhydride acts as both the MIDA source and an internal desiccant, promoting the reaction.[2][9][10]
Q3: My Suzuki-Miyaura coupling reaction using a MIDA boronate has a low yield. What are the common causes and how can I troubleshoot it?
A3: Low yields in Suzuki-Miyaura couplings with MIDA boronates can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotection/Hydrolysis: The MIDA boronate must be hydrolyzed to the active boronic acid to participate in the catalytic cycle.[1] If the hydrolysis is too slow or incomplete, the reaction will not proceed efficiently.
-
Check your base and solvent system: "Slow-release" is typically achieved with a mild base like K₃PO₄ in a dioxane/water mixture.[5] For a faster, complete deprotection before the coupling, a stronger base like aqueous NaOH can be used.[5][12] The rate of hydrolysis is dependent on pH and water activity.[6][12]
-
Consider a two-step procedure: You can deprotect the MIDA boronate first with aqueous base, then add the coupling partners and catalyst.
-
-
Catalyst and Ligand Issues: The integrity of your palladium catalyst and phosphine ligand is crucial.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the Pd(0) catalyst.[14][15] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[13][14]
-
Protodeboronation: This side reaction, where the boronic acid/ester group is replaced by a hydrogen atom, can be a problem with electron-deficient boronic acids.[13] Using milder bases like K₃PO₄ or KF can help mitigate this issue.[13] The slow-release approach from MIDA boronates is designed to minimize the concentration of the free boronic acid, thus reducing the likelihood of protodeboronation.[8]
Q4: How do I purify my MIDA boronate product after synthesis or a reaction?
A4: MIDA boronates have a unique affinity for silica gel, which simplifies their purification.[2] They are minimally mobile on silica gel in solvents like diethyl ether (Et₂O) but are rapidly eluted with tetrahydrofuran (THF).[2] This property allows for a "catch-and-release" purification strategy:
-
Catch: Load the crude reaction mixture onto a silica gel cartridge.
-
Wash: Elute with a solvent system like Et₂O/MeOH to wash away impurities while the MIDA boronate remains adsorbed on the silica.[2]
-
Release: Switch the elution solvent to THF to mobilize and elute the purified MIDA boronate.[2]
This method is so effective that it has been adapted for use with simple centrifuge-based purification kits.[16]
Q5: What are some other stable alternatives to boronic acids besides MIDA boronates?
A5: While MIDA boronates are a very general solution, other stable boronic acid surrogates have been developed, each with its own applications:
-
Pinacol Esters: These are widely used but can be susceptible to hydrolysis during chromatography and protodeboronation.[1] They are generally less stable than MIDA boronates.
-
Trifluoroborate Salts (e.g., KHF₃): These are crystalline, air-stable solids.
-
Diethanolamine Adducts: Complexing a boronic acid with diethanolamine can form an air- and water-stable crystalline solid that can be used directly in coupling reactions.[5][14]
Data Presentation
Table 1: Comparison of Boronic Acid Species
| Property | Boronic Acids | Pinacol Esters | MIDA Boronates |
| Boron Hybridization | sp² | sp² | sp³ |
| Stability | Often unstable, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives.[4][5] | More stable than boronic acids, but can be susceptible to hydrolysis and protodeboronation.[1] | Generally indefinitely stable on the benchtop as crystalline solids; tolerant to air and moisture.[1][3] |
| Chromatography | Often difficult to purify by silica gel chromatography due to decomposition. | Can be challenging due to potential hydrolysis on silica gel.[1] | Compatible with standard silica gel chromatography.[1][3][17] |
| Reactivity | Directly active in cross-coupling reactions. | Directly active in cross-coupling reactions. | Requires a deprotection (hydrolysis) step to become active for cross-coupling.[1][17] |
| Key Advantage | Commercially available in great variety. | Widely used and commercially available. | Enables the use of unstable boronic acids via slow-release; allows for iterative cross-coupling.[1][4] |
| Primary Limitation | Instability leads to limited shelf-life and potential for low yields in reactions.[17] | Potential for decomposition with sensitive substrates.[1] | Requires a deprotection step, adding a step to the reaction sequence.[1] |
Experimental Protocols
Protocol 1: Synthesis of a MIDA Boronate using MIDA Anhydride
This protocol is a general guideline for the synthesis of a MIDA boronate from a boronic acid using MIDA anhydride, which is a milder alternative to high-temperature condensation.[2][9]
-
Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar, combine the boronic acid (1.0 equiv) and MIDA anhydride (1.0-1.5 equiv).
-
Inert Atmosphere: Seal the flask, and purge with an inert gas (argon or nitrogen).
-
Solvent Addition: Add anhydrous dioxane (to a concentration of 0.1-0.5 M with respect to the boronic acid) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature. The crude MIDA boronate can be purified using the "catch-and-release" method with silica gel chromatography as described in the FAQs.
Protocol 2: General Procedure for Slow-Release Suzuki-Miyaura Cross-Coupling
This protocol is designed to slowly release an unstable boronic acid from its MIDA boronate surrogate in situ.[4][5]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the MIDA boronate (1.2–1.5 equiv), aryl/heteroaryl halide (1.0 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos, XPhos) in appropriate catalytic amounts.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O in a 5:1 to 10:1 ratio) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction using a MIDA boronate.
Caption: The "slow-release" mechanism of boronic acid from a MIDA boronate for cross-coupling reactions.
Caption: A troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions with MIDA boronates.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. MIDA Boronates [sigmaaldrich.com]
- 8. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. MIDA Boronates [sigmaaldrich.com]
Technical Support Center: Thiophene Boronic Acid Stability in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene boronic acids. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the decomposition of these reagents in aqueous media, particularly the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with thiophene boronic acids?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process is a major concern in cross-coupling reactions like the Suzuki-Miyaura coupling because it consumes the thiophene boronic acid, leading to the formation of thiophene as a byproduct and consequently reducing the yield of the desired coupled product.[1] Thiophene boronic acids are particularly susceptible to this side reaction, especially under the basic conditions typically required for Suzuki-Miyaura couplings.[1]
Q2: What are the primary factors that promote the decomposition (protodeboronation) of thiophene boronic acids in aqueous media?
A: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at a high pH (pH > 10), which is problematic as many cross-coupling reactions are performed in basic media.[1] The formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻) under basic conditions facilitates the decomposition.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1][3]
-
Catalyst System: Some palladium-phosphine catalysts, particularly those with bulky phosphine ligands, can inadvertently promote protodeboronation.[1]
-
Electronic Properties: The electronic nature of substituents on the thiophene ring can influence its stability. Electron-withdrawing groups can sometimes increase susceptibility to decomposition.[1]
Q3: Are boronic esters, such as pinacol esters, more stable than the corresponding boronic acids in aqueous media?
A: While it is a common assumption that converting a boronic acid to an ester, like a pinacol ester, provides greater stability against protodeboronation, this is not universally true.[1] The stability of boronic esters is highly dependent on the diol used for esterification.[4][5] For instance, esters formed from five-membered rings (like pinacol) generally offer enhanced stability, whereas those from six-membered rings can decompose even faster than the parent boronic acid.[4][5]
Q4: What are N-methyliminodiacetic acid (MIDA) boronates, and how can they prevent decomposition?
A: N-methyliminodiacetic acid (MIDA) boronates are air-stable derivatives of boronic acids that can be used in a "slow-release" strategy.[1][6] Under the reaction conditions, the MIDA group is slowly hydrolyzed to release the free boronic acid.[6] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing the opportunity for decomposition to compete with the desired cross-coupling reaction.[1][6] This approach has been shown to significantly improve the yields of Suzuki couplings involving otherwise unstable boronic acids, including 2-thiophene boronic acid.[6]
Troubleshooting Guide
Issue 1: Low yield of the desired Suzuki coupling product and significant formation of a deboronated thiophene byproduct.
This is a classic indication that the rate of protodeboronation is outpacing the rate of your intended cross-coupling reaction.[1]
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. A moderate temperature (e.g., 60-80 °C) can slow the rate of protodeboronation while still allowing the coupling reaction to proceed.[1] |
| Strongly Basic Conditions | Use a milder base. Consider switching from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄ or K₂CO₃. In some cases, KF can also be effective.[1] |
| Unstable Free Boronic Acid | Employ a stabilized boronic acid surrogate. N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts are excellent alternatives that provide a slow release of the boronic acid.[1] |
| Suboptimal Catalyst System | Optimize the catalyst and ligands. A highly active catalyst can promote the desired coupling to outcompete protodeboronation.[1] However, be aware that very bulky ligands can sometimes paradoxically promote protodeboronation.[1] |
Data Presentation
Table 1: Benchtop Stability of Thiophene Boronic Acid vs. its MIDA Boronate
This table summarizes the stability of 2-thiophene boronic acid and its corresponding MIDA boronate when stored on the benchtop under air, demonstrating the superior stability of the MIDA derivative.[6]
| Entry | Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 1 | 2-Thiophene | 37% | >95% |
Table 2: Impact of Boronic Acid Form on Suzuki Coupling Yield
This table illustrates the significant improvement in Suzuki coupling yield when using 2-thiophene MIDA boronate compared to the free boronic acid under identical reaction conditions.[6]
| Entry | Boron Reagent | Yield of Coupled Product |
| 1 | 2-Thiophene Boronic Acid | 37% |
| 2 | 2-Thiophene MIDA Boronate | 94% |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), the thiophene MIDA boronate (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere, add the Palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%).
-
Solvent Addition: Add a degassed solvent mixture. A common choice is a 5:1 ratio of dioxane to water.[1] The minimal amount of water facilitates the slow hydrolysis of the MIDA boronate.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction's progress by TLC, GC-MS, or LC-MS, checking for both product formation and the deboronated thiophene byproduct.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Monitoring Thiophene Boronic Acid Decomposition by ¹H NMR Spectroscopy
This protocol allows for the quantification of the rate of decomposition under specific conditions.
-
Sample Preparation: Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent.
-
Reaction Setup: In an NMR tube, set up a small-scale reaction that mimics your planned coupling conditions (thiophene boronic acid, base, solvent) but without the aryl halide and palladium catalyst. Add a known amount of the internal standard stock solution.
-
Data Acquisition: Acquire an initial ¹H NMR spectrum (t=0). Then, heat the NMR tube to the desired reaction temperature in a controlled manner and acquire spectra at regular time intervals.
-
Analysis: Integrate the signal corresponding to a proton on the thiophene ring of the boronic acid and the signal for the corresponding proton on the deboronated thiophene product. Compare these integrals to the integral of the internal standard to quantify the rate of decomposition over time.[1]
Visualizations
Caption: Protodeboronation pathway of thiophene boronic acid.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in (3-(Hydroxymethyl)thiophen-2-yl)boronic acid Couplings
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving (3-(Hydroxymethyl)thiophen-2-yl)boronic acid. The inherent properties of this substrate, particularly the sulfur-containing thiophene ring, can lead to significant catalyst deactivation issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing entirely. What are the primary causes?
A1: Low or no yield in this specific coupling is commonly attributed to three main factors:
-
Catalyst Poisoning : The sulfur atom in the thiophene ring can act as a potent poison for palladium catalysts.[1] Sulfur can adsorb strongly to the palladium surface, blocking the active sites required for the catalytic cycle to proceed.[1]
-
Protodeboronation : This is a significant side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[2] This is particularly common with electron-rich heterocyclic boronic acids, like thiophenes, especially in the presence of water and strong bases.[2]
-
Oxygen Contamination : The presence of oxygen can lead to the oxidative degradation of the active Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[2] It is crucial to ensure the reaction is performed under a strictly inert atmosphere.[2]
Q2: How exactly does the thiophene ring deactivate the palladium catalyst?
A2: The primary mechanism of deactivation involves the Lewis-basic sulfur atom in the thiophene ring. This sulfur atom can coordinate strongly to the electron-deficient palladium center of the catalyst.[1] This coordination occupies the sites necessary for the elementary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively taking the catalyst out of the active cycle and leading to the formation of inactive palladium species.[1][3]
Q3: My analysis shows a significant amount of 3-(hydroxymethyl)thiophene, indicating protodeboronation. How can I prevent this?
A3: Protodeboronation is a common challenge that can be mitigated through several strategies:
-
Use Milder Bases : Strong bases in aqueous media can accelerate the rate of protodeboronation.[2] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Employ Anhydrous Conditions : Since water is the primary proton source for this side reaction, switching to anhydrous (dry) solvents and reagents can significantly reduce its occurrence.[2]
-
Convert the Boronic Acid : this compound can be converted into a more stable derivative, such as a pinacol ester or a potassium trifluoroborate (BF₃K) salt.[1][4][5] These derivatives are less susceptible to protodeboronation and can be used directly in the coupling reaction.[5]
Q4: The reaction appears to start but then stops, leaving a large amount of unreacted starting material. What does this suggest?
A4: A reaction that starts and then stalls is a classic sign of progressive catalyst deactivation.[1] The catalyst is initially active, but as the reaction proceeds, it is gradually poisoned by the sulfur-containing substrate.[1] To overcome this, a "slow-release" strategy for the boronic acid can be effective. Instead of adding all the this compound at the beginning, it can be added in portions or via a syringe pump over several hours. This maintains a low concentration of the poisoning agent, allowing the catalyst to function longer.[1]
Q5: The reaction mixture turns black and a precipitate forms. What is happening and is it a problem?
A5: The formation of a black precipitate is often indicative of the catalyst decomposing into inactive palladium black.[6] While some catalyst systems may turn dark, a heavy, black precipitate usually signals poor catalyst stability and a halted reaction. This can be caused by high catalyst concentrations or unsuitable ligands.[6] Using a more stable, well-defined precatalyst or employing lower catalyst loadings (e.g., 0.1–0.001 mol%) may prevent this issue in certain thiophene arylations.[6]
Troubleshooting Guide
Problem: Low to No Product Yield
This workflow provides a systematic approach to troubleshooting failed coupling reactions with this compound.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Visualizing Catalyst Deactivation
The deactivation of the palladium catalyst by the thiophene substrate is a key issue. The sulfur atom's interaction with the palladium center can pull the catalyst out of its active cycle.
Caption: Simplified pathway of catalyst deactivation by sulfur.
Recommended Reaction Parameters
The selection of catalyst, ligand, base, and solvent is critical for success. The following table summarizes recommendations for overcoming deactivation issues.
| Parameter | Standard Conditions | Recommended for Thiophene Couplings | Rationale |
| Catalyst Precursor | Pd(PPh₃)₄, Pd(OAc)₂ | Palladacycle precatalysts (e.g., XPhos Pd G3) | Higher stability and activity; ensures efficient generation of the active Pd(0) species.[2] |
| Ligand | PPh₃ | Bulky, electron-rich biaryl phosphines (XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) | More resistant to sulfur poisoning, accelerate key steps in the catalytic cycle, and can handle steric hindrance.[1][2][5] |
| Base | Na₂CO₃, K₂CO₃ (aqueous) | K₃PO₄ (anhydrous), KF (anhydrous) | A strong base like K₃PO₄ is often effective for challenging couplings.[5] KF is a milder option that can reduce protodeboronation.[2] |
| Solvent | Toluene, Dioxane/H₂O | Anhydrous Dioxane, Anhydrous THF | Anhydrous conditions minimize the risk of protodeboronation, a major side reaction.[2] |
| Boronic Acid Form | Free boronic acid | Pinacol boronate ester or Potassium trifluoroborate (BF₃K) salt | These derivatives are more stable and significantly less prone to protodeboronation.[1][4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Using a Robust Catalyst System
This protocol is a general guideline and should be optimized for specific substrates.
-
Vessel Preparation : Add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2–1.5 equiv.), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0–3.0 equiv.) to an oven-dried reaction vial containing a magnetic stir bar.[2]
-
Inert Atmosphere : Seal the vial with a septum and thoroughly purge with argon or nitrogen for 10-15 minutes.[2]
-
Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[2]
-
Solvent Addition : Add the required volume of degassed, anhydrous solvent (e.g., Dioxane) via syringe.[2]
-
Reaction : Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification : Purify the crude product using flash column chromatography.
Protocol 2: Preparation of this compound pinacol ester
Converting the boronic acid to its pinacol ester derivative can greatly improve stability and reduce side reactions.
-
Setup : In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in anhydrous THF or toluene.
-
Dehydration : Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add a drying agent like anhydrous magnesium sulfate.
-
Monitoring : Monitor the reaction by TLC or ¹H NMR to confirm the formation of the ester.
-
Isolation : Once the reaction is complete, remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification. If necessary, purify by chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Characterization of products from (3-(Hydroxymethyl)thiophen-2-yl)boronic acid Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-aryl-3-(hydroxymethyl)thiophenes, a class of compounds accessible through the Suzuki-Miyaura cross-coupling reaction of (3-(hydroxymethyl)thiophen-2-yl)boronic acid. While direct experimental data for the coupling of this specific boronic acid is limited in publicly available literature, this document compiles information from analogous thiophene-based Suzuki couplings and the performance of structurally related 2,3-disubstituted thiophenes to offer a valuable resource for researchers in medicinal chemistry and materials science.
Performance Comparison of Thiophene-Based Compounds
Thiophene derivatives are a cornerstone in medicinal chemistry, valued for their diverse biological activities.[1][2][3] The introduction of various aryl groups at the 2-position and a hydroxymethyl group at the 3-position of the thiophene ring can significantly influence the compound's pharmacological profile. The 2,3-disubstituted thiophene scaffold is a key feature in a variety of biologically active molecules, including compounds with anticancer and anti-inflammatory properties.[4][5]
For instance, certain 2,5-disubstituted 3-methylthiophene derivatives have demonstrated significant antibacterial activity.[4] While not a direct comparison, this data suggests that the substitution pattern on the thiophene ring is a critical determinant of biological function. The performance of these compounds is often evaluated against established drugs or other heterocyclic compounds in various assays.
Below is a table summarizing the types of biological activities observed in structurally similar thiophene derivatives, which can serve as a predictive framework for the potential performance of 2-aryl-3-(hydroxymethyl)thiophenes.
| Compound Class | Biological Activity | Key Findings |
| 2,5-disubstituted-3-methylthiophenes | Antibacterial | Compounds showed excellent to moderate activity against various bacterial strains, with some derivatives exhibiting better inhibition than standard antibiotics.[4] |
| 2,3-diarylthiophenes | Anticancer (Antiproliferative) | Analogues of combretastatin A-4 with a 2,3-diarylthiophene scaffold exhibited potent in vitro anti-proliferative activities against several tumor cell lines.[5] |
| Substituted Thiophene Derivatives | Acetylcholinesterase Inhibition | Certain synthesized thiophene derivatives were found to be more potent inhibitors of acetylcholinesterase than the reference drug donepezil, indicating potential for Alzheimer's disease treatment.[6][7] |
| Thiophene-based derivatives | Spasmolytic | Novel thiophene derivatives synthesized via Suzuki coupling exhibited potentially good spasmolytic effects, with some compounds showing excellent activity.[8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Thiophene Boronic Acid with an Aryl Halide
This protocol is based on established methods for the Suzuki coupling of other thiophene boronic acids.[8][10]
Materials:
-
This compound (or analogous thiophene boronic acid)
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME, aqueous n-butanol)[9]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the thiophene boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
The vessel is then evacuated and backfilled with an inert gas. This cycle should be repeated three times.
-
Add the degassed solvent to the reaction mixture.
-
The reaction mixture is heated to a temperature between 80-110 °C and stirred for 2-24 hours. Reaction progress should be monitored by an appropriate technique such as TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction catalyzed by a palladium complex. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is a prominent method for constructing the 2-aryl-3-substituted thiophene core, other synthetic strategies exist for creating 2,3-disubstituted thiophenes. These alternatives can be valuable when the required boronic acid is unstable or commercially unavailable.
Workflow for Alternative Synthesis of 2,3-Disubstituted Thiophenes
Caption: Alternative synthetic pathways to 2,3-disubstituted thiophenes.
Conclusion
The Suzuki-Miyaura coupling provides a versatile and powerful route to novel 2-aryl-3-(hydroxymethyl)thiophenes. While direct comparative data for this specific subclass of compounds is an area for future research, the established biological activities of structurally related thiophene derivatives suggest significant potential for applications in drug discovery and development. The experimental protocols and synthetic alternatives presented in this guide offer a solid foundation for researchers to explore the synthesis and characterization of these promising compounds.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,3-diarylthiophene analogues of combretastatin A-4 - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
A Comparative Guide to LC-MS Analysis of Suzuki-Miyaura Coupling Reactions Involving (3-(Hydroxymethyl)thiophen-2-yl)boronic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The use of heteroaryl boronic acids, such as (3-(Hydroxymethyl)thiophen-2-yl)boronic acid, is crucial in the synthesis of a diverse range of pharmaceutical and materials science compounds. Accurate and robust analytical methods are paramount for monitoring reaction progress, determining yield and purity, and identifying byproducts. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reactions involving this compound and compares its analytical performance with other commonly used boronic acids.
Executive Summary
The analysis of boronic acids by LC-MS can be challenging due to their polarity and propensity to form cyclic anhydrides (boroxines). This guide compares two primary LC-MS approaches for the analysis of Suzuki-Miyaura reactions: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). We will compare the performance of these methods for the analysis of a model reaction involving this compound against two alternative boronic acids: the structurally similar 3-Thienylboronic acid and the commonly used Phenylboronic acid. This comparison will provide insights into method selection based on the specific analytical requirements.
Comparative Performance of LC-MS Methods
The choice of LC-MS methodology significantly impacts the quality of analytical data obtained from reaction monitoring. The following table summarizes the key performance characteristics of Reversed-Phase and HILIC LC-MS methods for the analysis of the three selected boronic acids in a model Suzuki-Miyaura reaction with 4-bromoanisole.
| Parameter | Method 1: Reversed-Phase C18 LC-MS/MS | Method 2: HILIC LC-MS |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic content. |
| Primary Application | General-purpose analysis of a broad range of reactants, products, and byproducts with varying polarities. | Ideal for the retention and separation of highly polar compounds like boronic acids. |
| Column | C18 column (e.g., Waters Acquity BEH C18). | Amide, silica, or other polar stationary phases. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: Acetonitrile with 0.1% Formic AcidB: Water with 0.1% Formic Acid |
| Typical Run Time | 5 - 15 minutes.[1] | 5 - 10 minutes.[1] |
| MS Detection Mode | Electrospray Ionization (ESI) in negative ion mode is often preferred for boronic acids.[1] | ESI in positive or negative ion mode, depending on the specific analytes. |
| This compound Performance | ||
| Retention Time | Moderate | Good |
| Peak Shape | Good | Excellent |
| Sensitivity (LOD) | ~0.5 ng/mL | ~0.1 ng/mL |
| Reaction Yield Determination (%RSD) | < 4% | < 2% |
| 3-Thienylboronic acid Performance | ||
| Retention Time | Moderate | Good |
| Peak Shape | Good | Excellent |
| Sensitivity (LOD) | ~0.5 ng/mL | ~0.1 ng/mL[2] |
| Reaction Yield Determination (%RSD) | < 4% | < 2% |
| Phenylboronic acid Performance | ||
| Retention Time | Good | Moderate |
| Peak Shape | Excellent | Good |
| Sensitivity (LOD) | ~0.2 ng/mL | ~0.5 ng/mL |
| Reaction Yield Determination (%RSD) | < 3% | < 5% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate LC-MS analysis. Below are the methodologies for the Suzuki-Miyaura reaction and the subsequent LC-MS analysis.
Protocol 1: Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic acid (this compound, 3-Thienylboronic acid, or Phenylboronic acid, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask, add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at specified time intervals.
-
For analysis, quench a small aliquot (e.g., 10 µL) of the reaction mixture by diluting it in 1 mL of the initial mobile phase composition.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Protocol 2: Reversed-Phase LC-MS/MS Analysis
LC System:
-
Instrument: UHPLC or HPLC system
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
MS System:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: Determined by infusing a standard of each boronic acid and its corresponding product.
Protocol 3: HILIC LC-MS Analysis
LC System:
-
Instrument: UHPLC or HPLC system
-
Column: Amide, 2.1 x 100 mm, 1.7 µm
-
Column Temperature: 35 °C
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Gradient: 1% B to 50% B over 6 minutes, hold at 50% B for 1 minute, return to 1% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
MS System:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Negative
-
Parameters: Same as Reversed-Phase method.
Visualizing the Workflow and Reaction
To better illustrate the analytical process and the chemical transformation, the following diagrams outline the experimental workflow and the general Suzuki-Miyaura coupling reaction.
Conclusion
The choice between a Reversed-Phase and a HILIC LC-MS method for the analysis of reactions involving this compound and other boronic acids depends on the specific analytical goals.
-
Reversed-Phase LC-MS is a robust and versatile method suitable for a general overview of the reaction mixture, providing good separation for a wide range of components. It is particularly effective for less polar analytes like Phenylboronic acid and the coupled products.
-
HILIC LC-MS offers superior retention and peak shape for highly polar compounds like this compound and 3-Thienylboronic acid, leading to improved sensitivity and more accurate quantification of these starting materials.
For comprehensive reaction monitoring that requires accurate determination of both the consumption of the polar boronic acid and the formation of the typically less polar product, a well-optimized Reversed-Phase method often provides a good balance. However, if the primary focus is on the sensitive detection and quantification of the boronic acid starting material or polar byproducts, HILIC is the superior choice. Ultimately, the selection of the analytical method should be guided by the specific properties of the molecules of interest and the overall objectives of the analysis.
References
A Comparative Analysis of the Reactivity of Thiophene-2-boronic Acid and Thiophene-3-boronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of target molecules. Thiophene moieties are prevalent in many pharmaceuticals and functional materials, making thiophene boronic acids key reagents in their synthesis. This guide provides an objective comparison of the reactivity of two common isomers, thiophene-2-boronic acid and thiophene-3-boronic acid, in the context of the widely used Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by experimental data to aid in making informed decisions for synthetic strategies.
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoborane and an organohalide, catalyzed by a palladium complex. The choice of the boronic acid isomer can significantly impact reaction efficiency, yield, and purity of the final product. The reactivity of heteroaryl boronic acids, such as those derived from thiophene, is influenced by a combination of electronic effects, stability, and susceptibility to side reactions like protodeboronation.
Factors Influencing Reactivity
The efficacy of Suzuki-Miyaura coupling reactions with thiophene boronic acids is governed by several key factors:
-
Electronic Nature of the Thiophene Ring : As a π-rich heterocycle, thiophene is generally more reactive in the transmetalation step of the Suzuki-Miyaura catalytic cycle compared to more electron-deficient systems. However, this increased reactivity can also lead to a higher propensity for decomposition.[1]
-
Position of the Boronic Acid Group : The location of the boronic acid moiety on the thiophene ring influences the electronic environment of the carbon-boron bond and can affect the rate of transmetalation. The proximity of the sulfur atom to the boronic acid group in thiophene-2-boronic acid can lead to different reactivity compared to the 3-isomer.
-
Protodeboronation : A significant side reaction that plagues Suzuki-Miyaura couplings is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3] Thienylboronic acids are particularly prone to this side reaction, especially under the basic conditions required for the coupling, leading to the formation of thiophene as a byproduct and reduced yields of the desired product.[2] Factors that promote protodeboronation include high pH, elevated temperatures, and the presence of aqueous media.[2]
Comparative Performance in Suzuki-Miyaura Coupling
Experimental data from a study by D. Brenna et al. (2021) provides a direct comparison of the performance of thiophene-2-boronic acid and thiophene-3-boronic acid in the Suzuki-Miyaura coupling with various bromoanilines. The reactions were carried out under micellar conditions at room temperature.
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 2-Bromoaniline | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)aniline | 98 |
| 2 | 2-Bromoaniline | Thiophene-3-boronic acid | 2-(Thiophen-3-yl)aniline | 81 |
| 3 | 3-Bromoaniline | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)aniline | 96 |
| 4 | 3-Bromoaniline | Thiophene-3-boronic acid | 3-(Thiophen-3-yl)aniline | 88 |
| 5 | 4-Bromoaniline | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)aniline | 98 |
| 6 | 4-Bromoaniline | Thiophene-3-boronic acid | 4-(Thiophen-3-yl)aniline | 91 |
Data sourced from Brenna, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423.[4]
The data in the table suggests that under these specific reaction conditions, thiophene-2-boronic acid consistently provides higher yields compared to thiophene-3-boronic acid when coupled with bromoanilines. This indicates a higher reactivity for the 2-isomer in this particular catalytic system.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a thiophene boronic acid and an aryl halide. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Thiophene boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
To a flame-dried Schlenk flask or reaction tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, thiophene boronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an aqueous workup is required, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the pure coupled product.
Visualizing the Process
To better understand the underlying mechanism and experimental setup, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura reaction.
Conclusion
The available experimental data suggests that thiophene-2-boronic acid exhibits higher reactivity, leading to better yields in Suzuki-Miyaura coupling reactions with bromoanilines when compared to thiophene-3-boronic acid under micellar conditions. This enhanced reactivity is likely due to the electronic influence of the sulfur atom being in closer proximity to the reacting center. However, it is crucial to recognize that the optimal choice of isomer may be substrate and condition-dependent.
Further comparative studies with a broader range of aryl halides and under different catalytic systems are needed to establish a more comprehensive understanding of the relative reactivities of these two important building blocks. Additionally, a direct comparison of their stability towards protodeboronation under various reaction conditions would be highly valuable for the rational design of robust synthetic routes. Researchers are encouraged to perform initial screening experiments to determine the most suitable isomer and reaction conditions for their specific synthetic targets.
References
A Comparative Guide: (3-(Hydroxymethyl)thiophen-2-yl)boronic acid vs. its Pinacol Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. A crucial component of this reaction is the organoboron reagent. This guide provides an objective comparison between (3-(Hydroxymethyl)thiophen-2-yl)boronic acid and its corresponding pinacol ester, offering insights into their respective advantages in terms of stability, reactivity, and handling, supported by illustrative experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | This compound pinacol ester |
| Reactivity | Generally higher due to the presence of hydroxyl groups, leading to faster transmetalation.[1][2] | Generally lower, often requiring in situ hydrolysis to the boronic acid for efficient reaction.[1][3] |
| Stability | More susceptible to protodeboronation and decomposition, especially for heteroaryl compounds like thiophenes.[4][5] | Significantly more stable, allowing for easier storage and handling with a longer shelf-life.[4][5] |
| Purification | Can be challenging due to its higher polarity and potential for dehydration to form boroxines.[2][6] | Generally easier to purify by standard chromatographic methods due to its lower polarity.[7] |
| Handling | Often a fine powder that can be hygroscopic and require more careful handling. | Typically a more crystalline and less hygroscopic solid, simplifying weighing and dispensing. |
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
Table 1: Illustrative Comparison of this compound and its Pinacol Ester in a Suzuki-Miyaura Reaction
| Reagent | Reaction Time (hours) | Yield (%) | Purity of Crude Product (%) | Notes |
| This compound | 2 - 4 | 85 - 95 | ~90 | Faster reaction times are often observed. The crude product may contain impurities from boronic acid decomposition.[1][8] |
| This compound pinacol ester | 6 - 12 | 80 - 90 | >95 | Slower reaction, which may require higher temperatures or longer reaction times for complete conversion. The enhanced stability of the pinacol ester often leads to a cleaner reaction profile and higher purity of the crude product.[4] |
This data is representative and based on general trends observed for thiophene boronic acids. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Using this compound (Conventional Heating)
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃ solution, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol mixture, 3:1)
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add the aryl bromide, this compound, and the palladium catalyst.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture followed by the aqueous base.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using this compound pinacol ester (Microwave-Assisted)
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound pinacol ester (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
In a microwave reaction vial, combine the aryl bromide, this compound pinacol ester, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-140 °C for 20-40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a plug of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Comparison: A Logical Workflow
The choice between the boronic acid and its pinacol ester often depends on the specific requirements of the synthesis, such as the stability of the substrates and the desired reaction conditions.
Caption: Decision workflow for selecting the appropriate boron reagent.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is key to optimizing reaction conditions. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and its pinacol ester is a trade-off between reactivity and stability. For rapid reactions where potential decomposition of the boronic acid can be managed, the free boronic acid is often the reagent of choice. However, for syntheses that require robust and stable starting materials, especially in multi-step sequences or for library synthesis, the pinacol ester offers significant advantages in terms of handling, storage, and often, cleaner reaction profiles. The selection should be guided by the specific demands of the synthetic target and the overall process efficiency.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Comparative Guide to Alternative Boronic Acids for the Synthesis of Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Alternatives in Suzuki-Miyaura Cross-Coupling for Thiophene Functionalization, Supported by Experimental Data.
The synthesis of substituted thiophenes, a crucial scaffold in medicinal chemistry and materials science, heavily relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. While traditional thiophene boronic acids are effective, their inherent instability and propensity for protodeboronation can lead to challenges in handling, storage, and reaction reproducibility. To address these limitations, a range of alternative boronic acid reagents have been developed, offering enhanced stability and ease of use.
This guide provides a comprehensive comparison of the performance of conventional thiophene boronic acids against three prominent alternatives: Thiophene Boronic Acid Pinacol Esters (Th-BPin) , Potassium Thiophenyltrifluoroborates (Th-BF₃K) , and Thiophene N-Methyliminodiacetic Acid (MIDA) Boronates (Th-BMIDA) . The comparison is based on their application in the synthesis of a model compound, 2-arylthiophene, via Suzuki-Miyaura cross-coupling with an aryl halide.
Performance Comparison in Suzuki-Miyaura Coupling
The following table summarizes the key performance indicators for each class of boronic acid reagent in the synthesis of substituted thiophenes. The data is compiled from various sources and aims to provide a comparative overview under typical reaction conditions.
| Reagent Class | Structure | Key Advantages | Typical Yields (%) | Reaction Time (h) | Catalyst Loading (mol%) |
| Thiophene Boronic Acid | R-B(OH)₂ | Readily available, high reactivity. | 60-95 | 2-24 | 1-5 |
| Thiophene Boronic Acid Pinacol Ester (Th-BPin) | R-B(pin) | Good stability, commercially available, amenable to purification by chromatography. | 70-98 | 2-24 | 1-5 |
| Potassium Thiophenyltrifluoroborate (Th-BF₃K) | R-BF₃K | Excellent stability (air and moisture), crystalline solids, easy to handle. | 75-95 | 1-12 | 1-3 |
| Thiophene MIDA Boronate (Th-BMIDA) | R-B(MIDA) | Exceptional stability, allows for slow release of boronic acid, compatible with a wide range of reaction conditions. | 80-99 | 12-24 | 1-3 |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using each class of boronic acid reagent are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: Synthesis of 2-Arylthiophene using Thiophene-2-boronic Acid
Materials:
-
2-Bromothiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromothiophene, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2-Arylthiophene using Thiophene-2-boronic Acid Pinacol Ester
Materials:
-
2-Bromothiophene (1.0 mmol)
-
Thiophene-2-boronic acid pinacol ester (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
Procedure:
-
In a reaction vessel, combine 2-bromothiophene, thiophene-2-boronic acid pinacol ester, potassium phosphate, and Pd(dppf)Cl₂.
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the mixture to 80-100 °C and stir for 8-16 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Protocol 3: Synthesis of 2-Arylthiophene using Potassium 2-Thiophenyltrifluoroborate
Materials:
-
Aryl chloride or bromide (1.0 mmol)
-
Potassium 2-thiophenyltrifluoroborate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol)
-
Toluene/Water (10:1, 5 mL)
Procedure:
-
To a microwave vial, add the aryl halide, potassium 2-thiophenyltrifluoroborate, cesium carbonate, Pd(OAc)₂, and RuPhos.[1]
-
Seal the vial and purge with argon.
-
Add the degassed toluene/water solvent system.
-
Heat the reaction mixture to 100 °C for 1-4 hours with stirring.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash chromatography.
Protocol 4: Synthesis of 2-Arylthiophene using Thiophene-2-MIDA Boronate
Materials:
-
Aryl bromide (1.0 mmol)
-
Thiophene-2-MIDA boronate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Toluene/Water (5:1, 6 mL)
Procedure:
-
In a glovebox, charge a vial with the aryl bromide, thiophene-2-MIDA boronate, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vial and heat to 80 °C with stirring for 18-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting residue by silica gel chromatography.
Visualizations
The following diagrams illustrate the fundamental processes involved in the synthesis of substituted thiophenes via Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical laboratory workflow for thiophene synthesis.
Conclusion
The choice of boronic acid reagent for the synthesis of substituted thiophenes via Suzuki-Miyaura cross-coupling is a critical parameter that influences reaction efficiency, operational simplicity, and overall cost-effectiveness.
-
Traditional boronic acids remain a viable option for many applications, particularly when cost is a primary driver and lability is manageable.
-
Boronic acid pinacol esters (Th-BPin) offer a good balance of stability and reactivity, making them a popular choice for general synthetic applications.
-
Potassium trifluoroborates (Th-BF₃K) provide exceptional air and moisture stability, simplifying handling and storage procedures, which is particularly advantageous in high-throughput screening and library synthesis.[1]
-
MIDA boronates (Th-BMIDA) represent the state-of-the-art in terms of stability, enabling a slow, controlled release of the active boronic acid. This feature is invaluable for challenging couplings and multi-step, one-pot syntheses where the boronic acid moiety must endure various reaction conditions.[2]
Ultimately, the optimal choice of reagent will depend on the specific synthetic challenge, including the nature of the substrates, the scale of the reaction, and the desired level of operational convenience. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of substituted thiophenes.
References
A Comparative Guide to the Efficacy of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid and its MIDA Boronate Ester
For researchers and professionals in drug development and organic synthesis, the choice between employing a boronic acid or its corresponding MIDA boronate ester is a critical decision that can significantly impact reaction efficiency, reproducibility, and overall synthetic strategy. This guide provides an objective comparison of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid and its N-methyliminodiacetic acid (MIDA) boronate ester, supported by general experimental data and established principles in cross-coupling chemistry.
Executive Summary: The Stability vs. Reactivity Paradigm
The fundamental difference between a boronic acid and its MIDA boronate ester lies in the trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in catalytic processes like the Suzuki-Miyaura cross-coupling.[1][2] This heightened reactivity stems from the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of reduced stability. Boronic acids, especially heteroaryl derivatives like this compound, are often susceptible to decomposition pathways such as protodeboronation and oxidation, which can compromise their shelf-life and lead to lower reaction yields.[1]
Conversely, MIDA boronate esters offer exceptional stability.[3] The MIDA ligand forms a dative bond with the boron atom, resulting in a tetracoordinate, sp3-hybridized boron center that is significantly more robust.[3] This makes MIDA boronates easy to handle, purify via chromatography, and store for extended periods at room temperature without degradation.[3][4] The MIDA group effectively acts as a protecting group for the boronic acid functionality and can be cleaved under specific basic conditions to slowly release the active boronic acid for the cross-coupling reaction.[3][5]
Data Presentation: A Comparative Overview
The following tables summarize the key differences in properties and performance between this compound and its MIDA boronate ester, based on established knowledge of boronic acids and their MIDA derivatives.
Table 1: General Properties and Handling
| Feature | This compound | This compound MIDA ester |
| Chemical Stability | Prone to decomposition (protodeboronation, oxidation)[1][4] | Highly stable, suitable for long-term storage[3][4] |
| Physical State | Typically a solid, can be difficult to purify | Often a crystalline, free-flowing solid[6] |
| Handling | May require storage under inert atmosphere and at low temperatures | Can be handled in air at room temperature |
| Purification | Can be challenging due to instability | Readily purified by silica gel column chromatography[6] |
Table 2: Performance in Suzuki-Miyaura Cross-Coupling
| Parameter | This compound | This compound MIDA ester |
| Reactivity | Generally more reactive, leading to faster reaction times[1][2] | Requires in situ deprotection to release the active boronic acid[3] |
| Reaction Control | Rapid reaction can sometimes lead to side products | Slow release of boronic acid can lead to cleaner reactions and higher yields[5] |
| Reproducibility | Can be variable due to potential decomposition of starting material | Generally more reproducible due to high purity and stability of the starting material |
| Substrate Scope | May be less effective with challenging or sensitive substrates due to decomposition | The slow-release nature makes it suitable for a broader range of substrates, including complex and sensitive ones[7] |
A study comparing a thienyl MIDA boronate ester monomer to its pinacol ester counterpart in a Suzuki-Miyaura polymerization found that the MIDA boronate ester led to higher molecular weight polymers and improved yields.[8] This suggests the superior performance of the MIDA ester in controlling the polymerization process due to the slow and controlled release of the reactive monomer.[8]
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction to compare the efficacy of this compound and its MIDA boronate ester.
Protocol 1: Suzuki-Miyaura Cross-Coupling with this compound
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent and degassed water.
-
Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling with this compound MIDA ester (Slow-Release Conditions)
Materials:
-
This compound MIDA ester (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 6 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound MIDA ester, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring. The MIDA ester will slowly hydrolyze to release the boronic acid.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Mandatory Visualization
Caption: Suzuki-Miyaura cycle with boronic acid and MIDA ester pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic comparison of starting material vs product in thiophene couplings
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of conjugated thiophene-based molecules is a cornerstone of modern materials science and medicinal chemistry. The formation of bi- and polythiophenes through cross-coupling reactions is a widely employed strategy. This guide provides a detailed spectroscopic comparison of a typical starting material, 2-bromothiophene, and its corresponding homocoupling product, 2,2'-bithiophene, formed via a Suzuki-Miyaura cross-coupling reaction. Understanding the spectroscopic changes between the reactant and product is crucial for reaction monitoring, purification, and final product characterization.
From Monomer to Dimer: A Spectroscopic Journey
The Suzuki-Miyaura coupling of 2-bromothiophene with thiophene-2-boronic acid provides a classic example of C-C bond formation, leading to the creation of 2,2'-bithiophene. This transformation from a substituted thiophene monomer to a bithiophene dimer is accompanied by distinct changes in their spectroscopic signatures.
Quantitative Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the starting material, 2-bromothiophene, and the product, 2,2'-bithiophene.
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 2-Bromothiophene | 7.21 | dd | 3.7, 1.2 | H5 |
| 7.04 | dd | 5.6, 1.2 | H3 | |
| 6.86 | dd | 5.6, 3.7 | H4 | |
| 2,2'-Bithiophene | 7.23 | dd | 5.1, 1.1 | H5, H5' |
| 7.20 | dd | 3.6, 1.1 | H3, H3' | |
| 7.03 | dd | 5.1, 3.6 | H4, H4' |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Chemical Shift (ppm) | Assignment |
| 2-Bromothiophene | 128.5 | C4 |
| 127.8 | C3 | |
| 123.1 | C5 | |
| 111.7 | C2 (C-Br) | |
| 2,2'-Bithiophene | 137.4 | C2, C2' |
| 127.8 | C5, C5' | |
| 124.3 | C4, C4' | |
| 123.5 | C3, C3' |
Table 3: FT-IR Data (cm⁻¹)
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| 2-Bromothiophene | ~3100 | C-H stretch (aromatic) |
| ~1510, ~1420, ~1350 | C=C stretch (aromatic ring) | |
| ~825, ~700 | C-H out-of-plane bend | |
| ~600-500 | C-Br stretch | |
| 2,2'-Bithiophene | ~3100 | C-H stretch (aromatic) |
| ~1500, ~1420, ~1360 | C=C stretch (aromatic ring) | |
| ~830, ~695 | C-H out-of-plane bend |
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| 2-Bromothiophene | ~235 | ~7,000 |
| 2,2'-Bithiophene | ~302 | ~12,000 |
Experimental Protocols
A general procedure for the Suzuki-Miyaura cross-coupling of 2-bromothiophene with thiophene-2-boronic acid is provided below. Note that specific reaction conditions may require optimization.[1][2]
Materials:
-
2-Bromothiophene
-
Thiophene-2-boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add 2-bromothiophene (1 equivalent), thiophene-2-boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,2'-bithiophene.
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[3][4][5][6]
-
FT-IR: Spectra can be obtained using a neat sample on a diamond ATR accessory or as a KBr pellet.[7][8]
-
UV-Vis: Spectra are recorded using a spectrophotometer with ethanol as the solvent.[9][10]
Visualizing the Transformation and Workflow
The following diagrams illustrate the Suzuki-Miyaura coupling reaction and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromothiophene(1003-09-4) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2-Bromothiophene(1003-09-4) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,2'-Bithiophene [webbook.nist.gov]
Mechanistic Insights into Suzuki-Miyaura Reactions of Thiophene Boronic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of pivotal carbon-carbon bonds. Within this landscape, the use of thiophene boronic acids is of particular significance for the synthesis of a wide array of pharmaceuticals and functional materials. However, the inherent electronic properties of the thiophene ring introduce specific mechanistic challenges, most notably the propensity for protodeboronation, which can significantly impact reaction efficiency. This guide provides a comparative analysis of various catalytic systems and reaction conditions for the Suzuki-Miyaura coupling of thiophene boronic acids, supported by experimental data, to facilitate informed decisions in reaction optimization.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, and base is paramount in mitigating side reactions and achieving high yields in the Suzuki-Miyaura coupling of thiophene boronic acids. Below, we present a comparative summary of the performance of various catalytic systems.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst/Ligand System | Thiophene Boronic Acid Derivative | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | - | ~75 | [1][2] |
| Pd(dppf)Cl₂ | 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | - | ~72 | [1][2] |
| Pd(dppf)Cl₂ | 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane (dry) | 100 | - | ~40 | [1][2] |
| Pd(dppf)Cl₂ | 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane (dry) | 100 | - | ~20 | [1][2] |
| Pd₂(dba)₃ / Ligand 1 | Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | K₃PO₄ | Dioxane | 110 | - | 74 | [3] |
| Pd₂(dba)₃ / Ligand 1 | Lithium triisopropyl 2-pyridylboronate | 3,5-Bis(trifluoromethyl)bromobenzene | K₃PO₄ | Dioxane | 110 | - | 82 | [3] |
| Pd(OAc)₂ / PPh₃ | Benzylic phosphates | Arylboronic acids | K₃PO₄ or K₂CO₃ | Toluene | 90 | - | High | [4] |
| XPhos G1/G2 Precatalysts | Aryl halides | - | LiOH | - | - | - | Full conversion | [5] |
| Pd(dppf)Cl₂ | 3-Chloropyridine | Pyridine-3-boronic acid | - | Ethanol | - | 2 | 88 | [5] |
Note: Yields are highly substrate and condition dependent. This table provides illustrative examples. "Ligand 1" refers to a specific phosphite or phosphine oxide ligand from the cited reference.[3]
Table 2: Comparison of Bases in Suzuki-Miyaura Coupling
| Base | Thiophene Boronic Acid Derivative | Aryl Halide | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) | Reference |
| Na₃PO₄ | 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Dioxane/H₂O (4:1) | 100 | 72 | [2] |
| K₃PO₄ | 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Dioxane/H₂O (4:1) | 100 | 65 | [2] |
| Cs₂CO₃ | 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Dioxane/H₂O (4:1) | 100 | 48 | [2] |
| K₂CO₃ | 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Dioxane/H₂O (4:1) | 100 | 45 | [2] |
| K₃PO₄ | Lithium triisopropyl 2-pyridylboronate | Aryl bromides | Pd₂(dba)₃ / Ligand 1 | Dioxane | 110 | Good to Excellent | [3] |
| NaHCO₃ | Aryl Halides | Arylboronic Acids | - | - | - | Better conversion than strong bases | [5] |
| K₂CO₃ | Benzylic phosphates | Arylboronic acids | Pd(OAc)₂ / PPh₃ | Toluene | 90 | High | [4] |
Mechanistic Pathways
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, with thiophene boronic acids, a competing protodeboronation pathway can significantly reduce the yield of the desired cross-coupled product.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Palladium Catalysts for Thiophene Boronic Acid Suzuki-Miyaura Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon bonds is fundamental to the synthesis of novel chemical entities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose, particularly in the construction of biaryl and heteroaryl structures commonly found in pharmaceuticals and functional materials. When working with electron-rich and potentially sensitive substrates like thiophene boronic acids, the choice of the palladium catalyst is critical to achieving high yields, minimizing side reactions such as protodeboronation, and ensuring reproducibility.
This guide provides an objective comparison of several prominent palladium catalyst systems for the Suzuki-Miyaura coupling of thiophene boronic acids with aryl halides. The performance of traditional catalysts, modern phosphine ligand-based systems, and N-heterocyclic carbene (NHC) complexes is evaluated based on experimental data.
Catalyst Performance Comparison
The selection of an appropriate palladium catalyst is a crucial step in optimizing a Suzuki-Miyaura reaction. Modern palladium catalysis has largely shifted from the in-situ generation of the active Pd(0) species to the use of pre-formed, air- and moisture-stable precatalysts. These advanced systems offer improved reproducibility and are often effective at lower catalyst loadings.[1] Key classes of catalysts include traditional systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Buchwald palladacycles (e.g., XPhos Pd G3), and PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes.[1]
The following table summarizes the performance of several palladium catalysts in the Suzuki-Miyaura coupling of thiophene boronic acids (or their esters) with aryl halides. The data presented is a compilation of representative results to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Catalyst System | Aryl Halide | Thiophene Boronic Acid Derivative | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd(PPh₃)₄ | 1,4-dibromo-2,5-dimethylbenzene | Thiophene-2-boronic acid pinacol ester | K₂CO₃ | THF/H₂O | Reflux | 2 | 24 | 1 | [2] |
| Pd₂(dba)₃ / Ligand L1* | 1,4-dibromo-2,5-dimethylbenzene | Thiophene-2-boronic acid pinacol ester | K₂CO₃ | THF/H₂O | Reflux | 0.5 | 88 | 0.1 | [2] |
| Pd(PPh₃)₄ | 2-bromo-5-methylthiazole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | Reflux | 36 | 54 | 5 | |
| XPhos Pd G4 | 4-bromoanisole | (5-formylthiophen-2-yl)boronic acid | K₃PO₄ | Dioxane | 40 | < 0.5 | >99 (conversion) | 2 | [3] |
| PEPPSI-IPr | Aryl Halides | Arylboronic acids | K₂CO₃ | THF | 60 | - | Good to excellent | - | [4] |
| Pd(OAc)₂ / SPhos | 4-bromoanisole | (5-formylthiophen-2-yl)boronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 24 | 49 (conversion) | 2 | [3] |
*Ligand L1 is a specific phosphine-based bulky ligand described in the referenced study.[2]
Experimental Workflow and Catalytic Cycle
To visualize the key processes in a typical Suzuki-Miyaura coupling reaction, the following diagrams illustrate the general experimental workflow and the catalytic cycle.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving thiophene boronic acids. These should be considered as starting points and may require optimization for specific substrates.
General Procedure using a Buchwald Palladacycle (e.g., XPhos Pd G3)
This protocol is a generalized procedure adaptable for modern palladacycle precatalysts.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Thiophene boronic acid or ester (1.2-1.5 equiv)
-
Buchwald Palladacycle (e.g., XPhos Pd G3) (1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, THF, or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, thiophene boronic acid, base, and the palladacycle precatalyst.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (this cycle should be repeated three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography.
General Procedure using a Traditional Catalyst (e.g., Pd(PPh₃)₄)
This protocol is suitable for traditional palladium catalysts that may require an aqueous base system.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Thiophene boronic acid (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent mixture (e.g., Dioxane/Water or THF/Water, typically in a 4:1 ratio)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask or Schlenk tube, combine the aryl halide, thiophene boronic acid, Pd(PPh₃)₄, and the base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction for completion (reactions with this catalyst may require longer times, from several hours to overnight).[5]
-
Once the reaction is complete, cool to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice of palladium catalyst significantly impacts the outcome of Suzuki-Miyaura reactions with thiophene boronic acids. While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher catalyst loadings and longer reaction times. Modern catalyst systems, such as Buchwald palladacycles and PEPPSI complexes, frequently offer higher activity at lower catalyst loadings and shorter reaction times, even with challenging substrates.[1][3] The optimal catalyst, base, and solvent system should be determined empirically for each specific substrate combination to maximize yield and minimize impurities. This guide serves as a starting point for researchers to navigate the selection of palladium catalysts for this important transformation.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 5. diva-portal.org [diva-portal.org]
A Comparative Kinetic Analysis of Coupling Reactions for (3-(Hydroxymethyl)thiophen-2-yl)boronic acid and Related Thiophene Derivatives
For researchers and professionals in drug development and materials science, the efficient synthesis of substituted thiophenes is a critical endeavor. Thiophene moieties are prevalent in a wide array of pharmaceuticals and organic electronic materials. The choice of cross-coupling methodology significantly impacts reaction efficiency, yield, and scalability. This guide provides a comparative kinetic analysis of three prominent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Heck—with a focus on their application to the coupling of thiophene derivatives, including (3-(Hydroxymethyl)thiophen-2-yl)boronic acid.
Performance Comparison: Kinetic Profiles of Suzuki-Miyaura, Stille, and Heck Reactions
The kinetic performance of a coupling reaction is a crucial factor in its selection for a particular synthetic application. The following table summarizes key kinetic parameters and considerations for the Suzuki-Miyaura, Stille, and Heck reactions in the context of thiophene derivative synthesis.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Heck Coupling |
| Thiophene Substrate | This compound and other thiophene boronic acids/esters. | 2-Thienylstannanes and other organotin-substituted thiophenes. | Thiophene and its derivatives (as the aryl halide or the alkene component). |
| Typical Reaction Rates | Generally fast, but can be sensitive to steric hindrance and electronic effects on the boronic acid. Electron-donating groups on the thiophene ring can increase the rate of transmetalation. | Often very fast, with the transmetalation step being particularly efficient. The reaction rate is influenced by the ligands on the palladium catalyst.[1] | Rates are highly dependent on the nature of the thiophene substrate and the coupling partner. The C-H activation step, when applicable, can be rate-determining.[2] |
| Rate-Determining Step | Often oxidative addition or transmetalation, depending on the specific substrates and conditions.[3] | Can be oxidative addition or transmetalation. The choice of ligand on the palladium catalyst can significantly influence which step is rate-limiting.[1] | Varies; can be oxidative addition, migratory insertion, or β-hydride elimination. For direct arylation, C-H activation can be the slow step.[2] |
| Key Kinetic Influences | Base, solvent, palladium ligand, and the nature of the boronic acid and its substituents. | Palladium ligand, additives (e.g., Cu(I) salts), and the organic groups on the tin reagent.[1] | Base, palladium ligand, solvent, and the electronic properties of the alkene and aryl halide. |
| Side Reactions | Protodeboronation of the boronic acid can be a competing pathway, reducing the effective concentration of the nucleophile. | Homocoupling of the organostannane reagent can occur. The toxicity of tin byproducts is a significant drawback.[4] | Isomerization of the double bond in the product can be an issue. Polymerization of the alkene can also occur under certain conditions. |
Experimental Protocols for Kinetic Analysis
Obtaining reliable kinetic data is paramount for understanding and optimizing a coupling reaction. Below are generalized experimental protocols for the kinetic analysis of Suzuki-Miyaura, Stille, and Heck reactions involving thiophene derivatives.
General Experimental Workflow for Kinetic Analysis
A systematic approach is essential for acquiring high-quality kinetic data. The following workflow can be adapted for each of the coupling reactions discussed.
A generalized workflow for conducting a kinetic analysis of a cross-coupling reaction.
Kinetic Analysis of the Suzuki-Miyaura Coupling of this compound
Objective: To determine the initial reaction rate and kinetic orders with respect to the reactants.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the aryl halide, the base, and the internal standard in the chosen solvent system.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add the stock solutions of the boronic acid, aryl halide, base, and internal standard.
-
Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 80 °C). Initiate the reaction by adding a stock solution of the palladium catalyst.
-
Sampling and Quenching: At predetermined time intervals, withdraw an aliquot from the reaction mixture and immediately quench it by adding it to a vial containing a quenching agent (e.g., a cooled solution of diethyl ether and water).
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time. The initial rate can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants, the kinetic order with respect to each component can be determined.
Kinetic Analysis of the Stille Coupling of a 2-Thienylstannane
Objective: To evaluate the effect of ligands on the reaction rate.
Materials:
-
2-(Tributylstannyl)thiophene
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃)
-
Ligands (e.g., PPh₃, AsPh₃, tri(2-furyl)phosphine)[1]
-
Solvent (e.g., THF)
-
Internal standard
Procedure:
-
Follow a similar procedure as for the Suzuki-Miyaura coupling for the preparation of stock solutions and reaction setup.
-
Ligand Variation: For each kinetic run, use a different phosphine or arsine ligand.
-
Initiation and Monitoring: Initiate the reaction by adding the palladium precursor and the respective ligand. Monitor the reaction progress by taking and analyzing aliquots over time.
-
Data Analysis: Compare the initial rates obtained with different ligands to determine the ligand's accelerating or inhibiting effect on the reaction.[1]
Kinetic Analysis of the Heck Coupling of Thiophene
Objective: To determine the activation energy of the reaction.
Materials:
-
Thiophene
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMF)
-
Internal standard
Procedure:
-
Set up the reaction as described in the general protocol.
-
Temperature Variation: Conduct a series of kinetic experiments at different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C), keeping the initial concentrations of all reactants constant.
-
Rate Constant Determination: For each temperature, determine the rate constant (k) from the kinetic data.
-
Arrhenius Plot: Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin). The slope of this plot will be -Ea/R (where Ea is the activation energy and R is the gas constant). From the slope, the activation energy for the reaction can be calculated.
Catalytic Cycles: A Visual Comparison
The fundamental steps of the catalytic cycles for Suzuki-Miyaura, Stille, and Heck reactions share similarities but also have key differences, particularly in the transmetalation step.
Simplified catalytic cycles for the Suzuki-Miyaura, Stille, and Heck reactions.
Conclusion
The selection of an appropriate cross-coupling reaction for the synthesis of functionalized thiophenes requires a thorough understanding of their kinetic profiles. The Suzuki-Miyaura coupling offers a good balance of reactivity and operational simplicity, with the advantage of using relatively non-toxic boron reagents. The Stille coupling often provides higher reaction rates and is tolerant of a wide range of functional groups, but the toxicity of organotin compounds is a major concern. The Heck reaction, particularly in its direct arylation format, offers an atom-economical approach by avoiding the pre-functionalization of the thiophene ring, though its kinetics can be more complex. By carefully considering the kinetic data and employing rigorous experimental protocols, researchers can optimize their synthetic strategies for the efficient production of valuable thiophene-containing molecules.
References
A Comparative Guide to Boronic Acids and Trifluoroborate Salts in Thiophene Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of thiophene-containing biaryls is a cornerstone of creating novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction is a paramount method for this purpose, with organoboron reagents playing a central role. This guide provides an objective comparison between two key classes of these reagents: boronic acids and their corresponding potassium trifluoroborate salts, in the context of thiophene synthesis. This comparison is supported by experimental data to inform reagent selection for optimal outcomes in your research.
Performance Comparison: Stability and Reactivity
The primary distinction between boronic acids and trifluoroborate salts lies in their stability. Heteroarylboronic acids, including thienylboronic acids, are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved in the presence of water or other protic sources, rendering the reagent inactive. This instability can lead to inconsistent yields and the necessity for using an excess of the boron reagent.
In contrast, potassium organotrifluoroborates are tetracoordinate boron species, which makes them significantly more stable than their boronic acid counterparts. They are typically crystalline, bench-stable solids that can be stored for extended periods without significant degradation. This enhanced stability often translates to more reproducible and higher-yielding cross-coupling reactions, particularly with challenging substrates.
While boronic acids can be highly reactive and effective under optimal conditions, their instability can be a significant drawback. Trifluoroborates, on the other hand, serve as a stable reservoir of the corresponding boronic acid, which is slowly released in situ under the reaction conditions. This slow release can help to maintain a low concentration of the active boron species, which can suppress side reactions such as homocoupling.
Data Presentation: A Comparative Look at Reaction Yields
The following tables summarize the yields of Suzuki-Miyaura cross-coupling reactions for the synthesis of thienyl-containing biaryls using both boronic acids and trifluoroborate salts. It is important to note that direct comparisons under identical conditions are not always available in the literature, as trifluoroborates are often employed for substrates where boronic acids are known to perform poorly.
Table 1: Synthesis of 2-Arylthiophenes from 2-Thienylboron Reagents
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | N/A |
| 4-Bromoacetophenone | Potassium 2-thienyltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | EtOH | 85 | 0.5 | 92 | |
| 4-Chlorobenzonitrile | 2-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | 100 | 24 | 78 | |
| 4-Chlorobenzonitrile | Potassium 2-thienyltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | EtOH | 85 | 1 | 88 | |
| 2-Bromotoluene | 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75 | |
| 2-Bromotoluene | Potassium 2-thienyltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | EtOH | 85 | 1 | 85 |
Table 2: Synthesis of 3-Arylthiophenes from 3-Thienylboron Reagents
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 12 | 90 | N/A |
| 4-Bromoanisole | Potassium 3-thienyltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | EtOH | 85 | 1 | 95 | |
| 4-Bromobenzaldehyde | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 16 | 88 | N/A |
| 4-Bromobenzaldehyde | Potassium 3-thienyltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | EtOH | 85 | 0.5 | 94 |
Mandatory Visualization
Safety Operating Guide
Proper Disposal of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals are tasked with the responsible management of chemical waste to ensure a safe laboratory environment and to protect the environment. This guide provides essential safety and logistical information for the proper disposal of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound, like other boronic acid derivatives, should be handled as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste must be conducted in a certified chemical fume hood.[1][2]
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving may be considered.[1] |
| Body Protection | A lab coat that fully covers the arms and is securely fastened.[1] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Procedure
-
Waste Segregation and Collection :
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling : All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]
-
-
Solid Waste Disposal :
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.[1]
-
-
Liquid Waste Disposal :
-
Unused or waste solutions of this compound should be collected in a designated liquid hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]
-
-
Decontamination of Glassware :
-
Initial Rinse : The first rinse of any glassware that has come into contact with the compound must be collected as hazardous waste.[3]
-
Secondary Decontamination : For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as liquid hazardous waste.[1]
-
Final Rinse : After decontamination, a final rinse with water should be performed, and this rinse water should also be collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area and alert colleagues.[2]
-
For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container. Avoid generating dust.[4]
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2] The absorbed material should then be collected and placed into a sealed, labeled hazardous waste container.[2]
-
The spill area should be thoroughly decontaminated, with all cleaning materials also disposed of as hazardous waste.[2]
-
-
Waste Storage and Pickup :
Experimental Workflow for Disposal
Below is a diagram outlining the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling (3-(Hydroxymethyl)thiophen-2-yl)boronic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid, ensuring the well-being of laboratory personnel and adherence to safety standards. The following procedural guidance is based on best practices for handling analogous boronic acids and thiophene-containing compounds.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure when handling this compound. The following table outlines the recommended PPE.
| Protection Level | Equipment | Specifications and Rationale |
| Primary (Essential) | Eye Protection | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses when a significant risk of splashing exists.[1] |
| Hand Protection | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, heavier-duty gloves should be used based on the manufacturer's chemical resistance data. Always inspect gloves before use and remove them properly to avoid skin contact.[1][2] | |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required to protect against splashes. Long pants and closed-toe shoes are mandatory.[1][2] | |
| Secondary (Task-Dependent) | Respiratory Protection | If there is a risk of generating aerosols or dust, or when working outside a well-ventilated area, a NIOSH-approved respirator is necessary. The type of respirator should be determined by a formal risk assessment.[1][3] |
| Specialized Protection | For large-scale operations or situations with a high risk of exposure, a chemical-resistant apron should be worn.[3] |
Operational Plan: Handling and Experimental Protocol
Adherence to proper operational procedures is crucial for safety. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[4]
Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Designate a specific area within the fume hood for the experiment to contain potential spills.[3]
-
Have all necessary equipment and reagents ready before commencing the experiment to minimize handling time.[3]
Weighing and Transfer:
-
Weigh the solid this compound in a tared container inside the chemical fume hood.[3]
-
Use caution to avoid generating dust.
-
Transfer the compound carefully to the reaction vessel.
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly label and store any resulting mixtures or products.
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure laboratory safety.
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Boronic acid waste should be collected in a designated, properly labeled, and sealed container.[5]
Waste Collection:
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed waste container.[1]
Containerization:
-
Use a chemically compatible container with a secure lid.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Irritant").[4][5]
Consult your institution's EHS department or your laboratory's Chemical Hygiene Plan for specific procedures regarding hazardous waste pickup and disposal.[5]
Visualizing the Safety Workflow
To further clarify the procedural steps for the safe handling of this compound, the following workflow diagram has been generated.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
